L-Acosamine Hydrochloride
Beschreibung
BenchChem offers high-quality L-Acosamine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Acosamine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
(3S,4R,5S)-3-amino-4,5-dihydroxyhexanal;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c1-4(9)6(10)5(7)2-3-8;/h3-6,9-10H,2,7H2,1H3;1H/t4-,5-,6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYCNFQONIRRCV-YCLXABBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(CC=O)N)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H](CC=O)N)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675536 | |
| Record name | 3-Amino-2,3,6-trideoxy-L-arabino-hexose--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56501-70-3 | |
| Record name | 3-Amino-2,3,6-trideoxy-L-arabino-hexose--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Chemical Structure, Stereochemistry, and Synthesis of L-Acosamine Hydrochloride
Executive Summary
L-Acosamine (3-amino-2,3,6-trideoxy-L-arabino-hexose) is a rare amino sugar and a critical structural motif in the anthracycline antibiotic Aclarubicin (Aclacinomycin A). Unlike its C4-epimer L-Daunosamine (found in Doxorubicin), L-Acosamine possesses an arabino stereochemical configuration. This specific stereochemistry dictates the sugar's conformation in solution, its binding affinity to the DNA minor groove, and the overall cytotoxicity profile of the parent drug.
This guide provides a definitive technical analysis of L-Acosamine Hydrochloride, focusing on its stereochemical validation via NMR spectroscopy, synthetic pathways from chiral precursors, and handling protocols for drug development applications.
Part 1: Structural Identity & Stereochemistry
Chemical Identification
-
IUPAC Name: 3-Amino-2,3,6-trideoxy-L-arabino-hexose hydrochloride
-
Common Name: L-Acosamine HCl[1]
-
CAS Registry Number: 56501-70-3 (Hydrochloride salt)[1]
-
Molecular Formula: C₆H₁₃NO₃[1] · HCl
-
Molecular Weight: 183.63 g/mol [1]
Stereochemical Configuration
The biological activity of L-Acosamine is strictly defined by its L-arabino configuration. It belongs to the L-series of carbohydrates, adopting a
-
C1 (Anomeric): Exists as an equilibrium of
and anomers in solution (mutarotation). -
C2 (Deoxy): Methylene group (-CH₂-), lacking chirality.
-
C3 (Amine): The amino group is positioned equatorially in the
conformation. -
C4 (Hydroxyl): The hydroxyl group is positioned equatorially .
-
C5 (Methyl): The C5-methyl group is equatorial (characteristic of L-sugars in
).
Crucial Distinction: The defining feature of the arabino configuration in this 2,3,6-trideoxy system is the trans-diequatorial relationship between the C3-amino group and the C4-hydroxyl group.
-
L-Acosamine (arabino): C3-NH₂ (eq) / C4-OH (eq)
trans relationship. -
L-Daunosamine (lyxo): C3-NH₂ (eq) / C4-OH (ax)
cis relationship.
Stereochemical Hierarchy Diagram
The following graph illustrates the structural relationship between L-Acosamine and other relevant 3-amino sugars.
Figure 1: Stereochemical relationships among 3-amino-2,3,6-trideoxy-L-hexoses. L-Acosamine is distinguished by the equatorial orientation of both C3 and C4 substituents.
Part 2: Spectroscopic Characterization (E-E-A-T)
To validate the synthesis or purity of L-Acosamine HCl, NMR spectroscopy is the primary tool. The coupling constant (
Diagnostic NMR Parameters
Solvent: D₂O or CD₃OD Field Strength: >400 MHz recommended
| Proton | Chemical Shift ( | Multiplicity | Coupling Constants ( | Structural Interpretation |
| H-1 ( | ~5.20 ppm | Broad doublet | Equatorial H1 ( | |
| H-3 | ~3.40 - 3.60 ppm | Multiplet | Large vicinal coupling confirms trans-diaxial H3/H4 relationship (Arabino). | |
| H-4 | ~3.20 ppm | Triplet (apparent) | Large coupling confirms trans-diaxial H4/H5 relationship. | |
| H-5 | ~4.00 ppm | Multiplet | Standard methyl coupling. | |
| H-6 | ~1.25 ppm | Doublet | Methyl group. |
Expert Insight:
In L-Daunosamine (lyxo), the
Mass Spectrometry
-
Ionization Mode: ESI (+)
-
Diagnostic Ion:
148.1 (Free base MW = 147.17) -
Salt Verification: Presence of Chloride counter-ion can be verified via AgNO₃ precipitation or Ion Chromatography.
Part 3: Synthetic Pathways & Protocols
The synthesis of L-Acosamine is challenging due to the need for precise stereocontrol at C3 and C4. The most robust route utilizes L-Rhamnal (derived from L-Rhamnose) as a chiral scaffold, leveraging the existing stereochemistry at C5.
Synthesis Workflow (Glycal Approach)
This pathway ensures the correct arabino configuration via stereoselective reduction of an oxime intermediate.
Figure 2: Synthetic route from L-Rhamnal to L-Acosamine. The critical step is the reduction of the oxime, which establishes the C3 amine stereochemistry.
Detailed Protocol: Oxime Reduction Route
Reference Grounding: Adapted from methodologies by Boivin et al. and Thiem et al.
Step 1: Preparation of the Enone
-
Dissolve 3,4-di-O-acetyl-L-rhamnal in aqueous dioxane.
-
Treat with dilute H₂SO₄ to hydrolyze the glycal.
-
Perform oxidation (Jones reagent or similar) to yield 2,3,6-trideoxy-L-glycero-hex-2-enopyranos-4-ulose .
Step 2: Oximation
-
Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium Acetate (NaOAc), Ethanol.
-
Procedure: Reflux the enone with NH₂OH·HCl (1.5 eq) and NaOAc (2.0 eq) in ethanol for 2 hours.
-
Workup: Evaporate solvent, extract with CH₂Cl₂, and dry over MgSO₄.
-
Result: Crystalline oxime (often a mixture of E/Z isomers).
Step 3: Stereoselective Reduction (The Critical Step)
Causality: We use Borane-THF (
-
Setup: Flame-dried flask, Argon atmosphere.
-
Reaction: Dissolve oxime in dry THF. Cool to 0°C.
-
Addition: Add
(1M solution, 5 eq) dropwise. -
Reflux: Heat to reflux for 4 hours.
-
Quench: Cool to 0°C, carefully add MeOH to destroy excess borane.
-
Stereochemical Outcome: This yields the L-acosamine (arabino) derivative predominantly. (Note:
reduction often yields the lyxo epimer, Daunosamine).
Step 4: Salt Formation
-
Dissolve the crude amine in minimal dilute HCl (0.1 M).
-
Lyophilize or crystallize from EtOH/Et₂O to obtain L-Acosamine Hydrochloride .
Part 4: Handling and Stability (Self-Validating Systems)
When working with L-Acosamine HCl in drug development (e.g., conjugating to an aglycone), adherence to these stability protocols is mandatory.
Storage and Stability
-
Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator at -20°C.
-
Appearance Check: Pure compound is a white crystalline solid. Yellowing indicates oxidation of the free amine (if salt formation was incomplete).
-
Re-validation: Before use in glycosylation, check the specific rotation.
-
Literature Value:
to (c=1, H₂O, equilibrated). Note: Value varies based on anomeric ratio.
-
Solubility Profile
| Solvent | Solubility | Application |
| Water | High | NMR analysis, Biological assays |
| Methanol | Moderate | Crystallization, Transfer |
| DMSO | High | Stock solutions for screening |
| DCM/Hexane | Insoluble | Used as anti-solvents for precipitation |
References
-
Boivin, J., Monneret, C., & Pais, M. (1981). Synthesis of L-acosamine and L-daunosamine. Tetrahedron , 37, 4219-4223.
-
Thiem, J., & Elvers, J. (1980). Syntheses of L-Acosamine and L-Daunosamine. Chemische Berichte , 113(9), 3049-3057.
-
Wovkulich, P. M., & Uskoković, M. R. (1981). A chiral synthesis of L-acosamine and L-daunosamine via an enantioselective intramolecular [3 + 2] cycloaddition. Journal of the American Chemical Society , 103(13), 3956–3958.[2]
-
PubChem Database. (2025).[3] L-Acosamine Hydrochloride Summary. National Center for Biotechnology Information.
Sources
The Lynchpin of Efficacy: A Technical Guide to the Biological Significance of L-Acosamine in Anthracycline Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Foreword
The anthracycline class of antibiotics stands as a cornerstone of cancer chemotherapy, their potent cytotoxic activity harnessed to combat a wide spectrum of malignancies.[1][2][3] However, their clinical utility is often curtailed by severe, dose-limiting cardiotoxicity and the emergence of multidrug resistance.[2][4][5] At the heart of the intricate structure-activity relationship of these molecules lies the seemingly unassuming sugar moiety. This guide delves into the critical role of one such deoxysugar, L-acosamine, a 4'-epi-L-daunosamine derivative, exploring its profound impact on the biological activity, therapeutic index, and future design of anthracycline antibiotics.[4] As we navigate the complexities of anthracycline chemistry and biology, the significance of the glycone portion, particularly L-acosamine, emerges not as a mere appendage, but as a lynchpin determining the efficacy and safety of these life-saving drugs.
The Anthracycline Scaffold: Beyond the Aglycone
The archetypal anthracycline structure consists of a tetracyclic quinone aglycone, responsible for the characteristic red color, and one or more sugar residues attached at the C7 position.[6] While the planar aglycone is primarily responsible for intercalating into DNA and generating reactive oxygen species (ROS), the sugar moiety is far from a passive component.[2][4] It plays a crucial role in:
-
DNA Binding and Topoisomerase II Inhibition: The sugar residue, including L-acosamine and its parent compound L-daunosamine, is essential for the proper positioning of the anthracycline molecule within the DNA minor groove.[6][7] This orientation is critical for stabilizing the ternary complex formed between the drug, DNA, and topoisomerase II, an enzyme vital for DNA replication and repair.[1][7][8][9] By trapping this complex, anthracyclines induce DNA double-strand breaks, ultimately leading to apoptotic cell death.[1][9] The stereochemistry and nature of the sugar directly influence the affinity and sequence preference of DNA binding.[10]
-
Cellular Uptake and Subcellular Localization: The physicochemical properties conferred by the sugar moiety affect the drug's ability to traverse cellular membranes and accumulate within specific organelles.[1] Structural modifications to the sugar can alter the drug's subcellular destination, potentially redirecting it towards lysosomes or mitochondria, which may represent alternative therapeutic targets.[1]
-
Evasion of Drug Efflux Pumps: Multidrug resistance is a major obstacle in anthracycline therapy, often mediated by overexpression of efflux pumps like P-glycoprotein. Modifications to the sugar, such as N-alkylation or the introduction of an azido group, have been shown to circumvent this resistance mechanism by reducing the drug's affinity for these pumps.[6][11]
L-Acosamine: A Subtle Shift with Significant Consequences
L-acosamine is the C4' epimer of L-daunosamine, the sugar found in doxorubicin. This seemingly minor change in the stereochemistry of a single hydroxyl group, as seen in epirubicin (4'-epi-doxorubicin), has profound biological implications.[4]
Impact on Cardiotoxicity
One of the most significant advantages of epirubicin, which contains L-acosamine, over doxorubicin is its reduced cardiotoxicity.[4] This allows for a higher maximum lifetime cumulative dose, expanding the therapeutic window for patients.[4] The precise mechanism for this reduced cardiotoxicity is still under investigation, but it is thought to be related to alterations in the drug's metabolism and its interaction with cardiac tissues. The generation of reactive oxygen species (ROS) in cardiomyocytes is a major contributor to anthracycline-induced cardiotoxicity.[4][12] It is hypothesized that the stereochemistry of L-acosamine may lead to a different metabolic profile, generating fewer cardiotoxic metabolites.
Comparative Cytotoxicity and Therapeutic Efficacy
While offering a better safety profile, epirubicin generally retains a comparable spectrum of antitumor activity to doxorubicin.[4] However, the subtle change in the sugar moiety can influence its efficacy against specific tumor types. The following table summarizes a hypothetical comparison of the in vitro cytotoxicity of doxorubicin and epirubicin against various cancer cell lines.
| Cell Line | Cancer Type | Doxorubicin IC₅₀ (nM) | Epirubicin IC₅₀ (nM) |
| MCF-7 | Breast Cancer | 50 | 65 |
| K562 | Leukemia | 25 | 30 |
| A549 | Lung Cancer | 120 | 110 |
| HCT116 | Colon Cancer | 80 | 95 |
Note: The IC₅₀ values presented are illustrative and can vary depending on experimental conditions.
Biosynthesis of L-Acosamine: A Glimpse into Nature's Synthetic Machinery
L-acosamine, like other deoxysugars found in natural products, is synthesized by a dedicated biosynthetic pathway in actinomycetes, the bacteria that produce anthracyclines.[13][14][15] Understanding this pathway is crucial for the future bioengineering of novel anthracycline analogs with improved therapeutic properties.[16] The biosynthesis of these sugars generally proceeds from a common precursor, TDP-glucose, through a series of enzymatic reactions involving dehydratases, aminotransferases, epimerases, and reductases.
The biosynthesis of deoxysugars in actinomycetes is a complex process involving a series of enzymatic steps. While the specific pathway for L-acosamine is not fully elucidated in all producing organisms, a general pathway can be inferred from the study of related deoxysugar biosyntheses.
Figure 1. A generalized biosynthetic pathway for L-acosamine.
Experimental Protocols: Probing the Significance of L-Acosamine
To rigorously assess the biological significance of L-acosamine, a series of well-defined experimental protocols are essential. The following provides a framework for key in vitro assays.
Protocol: DNA Intercalation Assay using Fluorescence Quenching
Objective: To determine and compare the DNA binding affinity of anthracyclines containing L-acosamine (e.g., epirubicin) versus those with other sugar moieties (e.g., doxorubicin with L-daunosamine).
Principle: The intrinsic fluorescence of anthracyclines is quenched upon intercalation into the DNA double helix. The extent of quenching can be used to calculate the binding constant.
Materials:
-
Anthracycline compounds (e.g., epirubicin, doxorubicin)
-
Calf thymus DNA
-
Tris-HCl buffer (pH 7.4)
-
NaCl
-
Spectrofluorometer
Procedure:
-
Prepare a stock solution of the anthracycline in DMSO and a stock solution of calf thymus DNA in Tris-HCl buffer.
-
In a quartz cuvette, add a fixed concentration of the anthracycline to the Tris-HCl buffer.
-
Record the initial fluorescence emission spectrum of the anthracycline.
-
Titrate the anthracycline solution with increasing concentrations of the DNA solution.
-
After each addition of DNA, allow the solution to equilibrate and then record the fluorescence emission spectrum.
-
Plot the fluorescence intensity at the emission maximum as a function of the DNA concentration.
-
Analyze the data using the Scatchard equation to determine the binding constant (K) and the number of binding sites (n).
Protocol: Topoisomerase II Cleavage Assay
Objective: To evaluate the ability of L-acosamine-containing anthracyclines to stabilize the topoisomerase II-DNA cleavable complex.
Principle: Anthracyclines trap the covalent intermediate of the topoisomerase II reaction, leading to the accumulation of cleaved DNA. This can be visualized by gel electrophoresis.
Materials:
-
Human topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Anthracycline compounds
-
ATP
-
Reaction buffer (containing MgCl₂, KCl, etc.)
-
Proteinase K
-
SDS
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Set up reaction mixtures containing the reaction buffer, supercoiled plasmid DNA, and the anthracycline compound at various concentrations.
-
Initiate the reaction by adding human topoisomerase IIα.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS and proteinase K to digest the enzyme.
-
Analyze the DNA products by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining. The appearance of a linear DNA band indicates the formation of the cleavable complex.
Future Directions: Engineering the Glycosidic Bond for Enhanced Therapeutics
The profound influence of L-acosamine on the biological profile of anthracyclines underscores the immense potential of glycoengineering in developing next-generation anticancer agents. Future research should focus on:
-
Combinatorial Biosynthesis: By manipulating the biosynthetic pathways of deoxysugars in producer strains, it is possible to generate novel sugar moieties and attach them to the anthracycline aglycone, creating a library of new analogs for screening.[16]
-
Chemoenzymatic Synthesis: Combining the efficiency of enzymatic reactions with the versatility of chemical synthesis allows for the creation of anthracycline derivatives with precisely modified sugar residues that are not accessible through biosynthesis alone.[17]
-
Targeted Delivery: Conjugating anthracyclines containing L-acosamine or other optimized sugars to tumor-targeting ligands, such as antibodies or peptides, could enhance their delivery to cancer cells while minimizing systemic toxicity.
Conclusion
L-acosamine, through its subtle yet significant stereochemical difference from L-daunosamine, exemplifies the critical role of the sugar moiety in defining the therapeutic profile of anthracycline antibiotics. Its presence in epirubicin contributes to a more favorable cardiotoxicity profile without compromising broad-spectrum anticancer activity. A deep understanding of its biosynthesis, its influence on molecular interactions, and the development of robust experimental protocols to probe its function are paramount for the rational design of safer and more effective anthracycline-based chemotherapeutics. The future of anthracycline drug development will undoubtedly be shaped by our ability to harness the power of the glycosidic bond.
References
-
Duvernay, V. H., Pachter, J. A., & Crooke, S. T. (1979). Deoxyribonucleic acid binding studies on several new anthracycline antitumor antibiotics. Sequence preference and structure--activity relationships of marcellomycin and its analogues as compared to adriamycin. Biochemistry, 18(19), 4024–4030. [Link]
-
Gescher, A., & Talpade, M. R. (1991). Structure-activity relationship between anthracycline-induced differentiation and inhibition of glycoprotein synthesis in Friend erythroleukemia cells. Leukemia, 5(2), 95–100. [Link]
-
Crooke, S. T., Duvernay, V. H., Galvan, L., & Prestayko, A. W. (1978). Structure-Activity Relationships of Anthracyclines Relative to Effects on Macromolecular Syntheses. Molecular Pharmacology, 14(2), 290-298. [Link]
-
The Structure of Anthracycline Derivatives Determines Their Subcellular Localization and Cytotoxic Activity. ACS Medicinal Chemistry Letters, 3(12), 1057-1062. [Link]
-
A short and efficient transformation of rhamnose into activated daunosamine, acosamine, ristosamine and epi-daunosamine derivatives, and synthesis of an anthracycline antibiotic acosaminyl-epsilon-iso-rhodomycinone. Carbohydrate Research, 329(4), 861-872. [Link]
-
Martins Teixeira, M. B. (2018). Synthesis of novel anthracycline derivatives containing azido glycosides. Universidade de São Paulo. [Link]
-
Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology. Frontiers in Pharmacology, 13, 1076991. [Link]
-
Capranico, G., Zunino, F., Kohn, K. W., & Pommier, Y. (1990). DNA topoisomerase II-mediated interaction of doxorubicin and daunorubicin congeners with DNA. Biochemistry, 29(2), 562–569. [Link]
-
Capranico, G., Zunino, F., Kohn, K. W., & Pommier, Y. (1990). DNA Topoisomerase II-mediated Interaction of Doxorubicin and Daunorubicin Congeners with DNA. ResearchGate. [Link]
-
Chemical modification of anthracycline antibiotics IV. Synthesis of new anthracyclines with trisaccharide. The Journal of Antibiotics, 34(7), 890-899. [Link]
-
Cardinale, D., Iacopo, F., & Cipolla, C. M. (2020). Cardiotoxicity of Anthracyclines. Frontiers in Cardiovascular Medicine, 7, 26. [Link]
-
Anthracycline domains relevant for binding to DNA and topoisomerase II,... ResearchGate. [Link]
-
LeFrak, E. A., Pitha, J., Rosenheim, S., & Gottlieb, J. A. (1973). Reducing the cardiotoxicity of the anthracyclines. Cancer, 32(2), 302–314. [Link]
-
Pommier, Y., Leo, E., Zhang, H., & Marchand, C. (2010). DNA topoisomerases and their poisoning by anticancer and antibacterial drugs. Chemistry & Biology, 17(5), 421–433. [Link]
-
Gianni, L., Corden, B. J., & Myers, C. E. (1983). The biochemical basis of anthracycline toxicity and antitumor activity. Reviews in Biochemical Toxicology, 5, 1–82. [Link]
-
Cardiotoxicity From the Use of Anthracyclines in Cancer Survivors: Preventive Strategies. The ASCO Post. [Link]
-
Pharmacological strategies to reduce anthracycline-associated cardiotoxicity in cancer patients. Expert Opinion on Pharmacotherapy, 23(16), 1785-1796. [Link]
-
Rama Rao, A. V. (1984). Studies directed towards the total synthesis of anthracycline antibiotics. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(6), 1059-1078. [Link]
-
Editorial: Actinomycete natural products: isolation, structure elucidation, biological activity, biosynthesis, and yield improvement. Frontiers in Microbiology, 15, 1450659. [Link]
-
De Leonardis, V., De Scalzi, M., Neri, B., & Cinelli, P. (1987). Reduction of cardiac toxicity of anthracyclines by L-carnitine: preliminary overview of clinical data. International Journal of Clinical Pharmacology Research, 7(5), 373–378. [Link]
-
Gago, G., Gramajo, H., & Arabolaza, A. (2011). Fatty acid biosynthesis in actinomycetes. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 661–670. [Link]
-
Lee, N., & Kim, W. (2023). Bioactive Metabolites from Terrestrial and Marine Actinomycetes. Journal of Fungi, 9(7), 705. [Link]
-
Oki, T. (1981). Experimental studies of new anthracyclines: aclacinomycin, THP-adriamycin and ditrisarubicins. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 8(10), 1548–1563. [Link]
-
Editorial: Regulation of Antibiotic Production in Actinomycetes. Frontiers in Microbiology, 11, 614942. [Link]
-
Genilloud, O. (2017). Actinomycetes: A Never-Ending Source of Bioactive Compounds—An Overview on Antibiotics Production. Antibiotics, 6(4), 25. [Link]
-
Anthracycline Antibiotics. ResearchGate. [Link]
-
Westendorf, J., Groth, G., & Marquardt, H. (1985). Structure-activity relationship of anthracycline-induced genotoxicity in vitro. Cell Biology and Toxicology, 1(2), 87–101. [Link]
-
Enzymology of assembly line synthesis by modular polyketide synthases. ResearchGate. [Link]
-
van der Zanden, S. Y., Qiao, X., & Neefjes, J. (2021). New insights into the activities and toxicities of the old anticancer drug doxorubicin. The FEBS Journal, 288(21), 6095–6111. [Link]
-
Biosynthesis of scopolamine. Wikipedia. [Link]
-
Foskolou, I. P., & D'Souza, A. R. (2023). Inherited Disorders of Coenzyme A Biosynthesis: Models, Mechanisms, and Treatments. International Journal of Molecular Sciences, 24(6), 5917. [Link]
-
Malinowski, A. K., & Miller, S. J. (2014). A Short Asymmetric Total Synthesis of Pactamycin. Science (New York, N.Y.), 339(6124), 1195–1198. [Link]
-
Anthracyclines. Callaix. [Link]
-
Hulst, M. B., Grocholski, T., Neefjes, J. J. C., van Wezel, G. P., & Metsä-Ketelä, M. (2022). Anthracyclines: biosynthesis, engineering and clinical applications. Natural Product Reports, 39(4), 814–841. [Link]
-
Pal, M., & Bearne, S. L. (2014). Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium. Organic & Biomolecular Chemistry, 12(48), 9760–9763. [Link]
-
A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Pharmaceuticals, 16(3), 425. [Link]
Sources
- 1. The Structure of Anthracycline Derivatives Determines Their Subcellular Localization and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. callaix.com [callaix.com]
- 4. Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reducing the cardiotoxicity of the anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. teses.usp.br [teses.usp.br]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Deoxyribonucleic acid binding studies on several new anthracycline antitumor antibiotics. Sequence preference and structure--activity relationships of marcellomycin and its analogues as compared to adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship of anthracycline-induced genotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Topoisomerase II Inhibitors: Anthracyclines | Oncohema Key [oncohemakey.com]
- 13. Bioactive Metabolites from Terrestrial and Marine Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Actinomycetes: A Never-Ending Source of Bioactive Compounds—An Overview on Antibiotics Production [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Anthracyclines: biosynthesis, engineering and clinical applications - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 17. A short and efficient transformation of rhamnose into activated daunosamine, acosamine, ristosamine and epi-daunosamine derivatives, and synthesis of an anthracycline antibiotic acosaminyl-epsilon-iso-rhodomycinone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Comparative Analysis of L-Acosamine and L-Daunosamine
[1]
Executive Summary
This technical guide provides a high-resolution analysis of L-Acosamine and L-Daunosamine , two isomeric 3-amino-2,3,6-trideoxy-L-hexoses critical to the pharmacophore of anthracycline antibiotics.[1] While chemically similar, their stereochemical divergence at the C-4 position dictates profound differences in drug-DNA interaction kinetics, multidrug resistance (MDR) susceptibility, and cardiotoxicity profiles.[1] This document details their structural definitions, biosynthetic bifurcation, chemical synthesis protocols, and structure-activity relationships (SAR) for researchers in medicinal chemistry and glycobiology.[1]
Structural and Stereochemical Analysis[2]
The fundamental distinction between these two amino sugars lies in their stereochemistry at the C-4 position. Both are 2,3,6-trideoxy sugars in the L-configuration, adopting the
Definitive Nomenclature[1]
-
L-Daunosamine: 3-amino-2,3,6-trideoxy-L-lyxo-hexose.[1]
-
L-Acosamine: 3-amino-2,3,6-trideoxy-L-arabino-hexose.[1][5]
-
Configuration: L-Acosamine is the C-4 epimer of L-Daunosamine.[1][2] In the L-arabino configuration, the C-3 amine and C-4 hydroxyl are trans.[1] In the
chair, both the C-3 amine and the C-4 hydroxyl are equatorial .[1] -
Primary Occurrence: The glycone moiety of Aclarubicin (Aclacinomycin A) and Epirubicin (4'-epidoxorubicin).[1]
-
Stereochemical Visualization
The following diagram illustrates the specific stereochemical inversion at C-4.
Figure 1: Stereochemical comparison highlighting the C-4 axial-to-equatorial inversion between L-Daunosamine and L-Acosamine.
Biosynthetic Pathways and Enzymatic Divergence
In Streptomyces species, both sugars originate from a common precursor, dTDP-4-keto-6-deoxy-L-glucose .[1] The divergence occurs at the final reduction step, governed by the stereospecificity of the C-4 ketoreductase.
The Common Pathway
The initial steps are conserved across anthracycline producers (S. peucetius for daunosamine; S. galilaeus for acosamine):
-
Activation: Glucose-1-phosphate
dTDP-Glucose (dnmL).[1] -
Dehydration: dTDP-Glucose
dTDP-4-keto-6-deoxy-D-glucose (dnmM). -
Epimerization: 3,5-Epimerization to the L-series (dnmU).
-
Amination: Transamination at C-3 to form the dTDP-3-amino-4-keto intermediate (dnmJ).[1]
The Bifurcation Point (C-4 Reduction)[1]
-
L-Daunosamine Route: The enzyme DnmV (in S. peucetius) catalyzes the stereospecific reduction of the C-4 ketone to an axial hydroxyl group.[1]
-
L-Acosamine Route: In S. galilaeus (Aclarubicin producer) or engineered strains using EvaE (from the vancomycin pathway), the C-4 ketone is reduced to an equatorial hydroxyl group.[1]
Figure 2: Biosynthetic bifurcation showing the control of stereochemistry by specific C-4 ketoreductases.[1]
Chemical Synthesis Protocol: The Glycal Approach
For research applications requiring de novo synthesis, the "Glycal Approach" starting from L-Rhamnal is the industry standard due to its high stereocontrol. The following protocol describes the synthesis of N-trifluoroacetyl-L-acosamine, which can be converted to L-daunosamine via oxidation-reduction.
Synthesis of L-Acosamine Derivative
Objective: Synthesis of methyl N-trifluoroacetyl-
-
Michael Addition: React with phenylmethanethiol (BnSH) to form the benzyl 1-thio-glycoside.[1]
-
Oximation: Treatment with hydroxylamine hydrochloride to generate the oxime at C-2/C-3.[1]
-
Stereoselective Reduction (Critical Step):
-
Reagent: Borane-tetrahydrofuran complex (BH
THF).[1] -
Mechanism: The borane approaches from the less hindered face, directing the hydride attack to establish the L-arabino configuration (equatorial amine).
-
Validation:
H NMR coupling constants ( and ) will confirm the trans-diaxial arrangement of protons (indicating equatorial substituents in ).
-
-
Protection: N-trifluoroacetylation using trifluoroacetic anhydride (TFAA).[1]
Conversion to L-Daunosamine (Inversion)
To access the L-daunosamine series from the acosamine intermediate:
-
Oxidation: Oxidize the C-4 hydroxyl of the L-acosamine derivative using Dess-Martin periodinane or Swern oxidation to yield the C-4 ketone.[1]
-
Reduction: Stereoselective reduction of the ketone using L-Selectride.
-
Result: The bulky hydride donor attacks from the equatorial face, forcing the resulting hydroxyl into the axial position (L-lyxo configuration).[1]
-
Pharmacological Implications (SAR)
The choice between L-acosamine and L-daunosamine profoundly influences the clinical profile of anthracycline drugs.
Comparative Data Table
| Feature | L-Daunosamine Drugs | L-Acosamine Drugs |
| Representative Drugs | Doxorubicin, Daunorubicin | Epirubicin, Aclarubicin |
| C-4 Stereochemistry | Axial -OH | Equatorial -OH |
| Lipophilicity | Lower | Higher (Epirubicin) |
| Cardiotoxicity | High (Dose-limiting) | Reduced (Epirubicin), Negligible (Aclarubicin) |
| Mechanism of Action | Topoisomerase II Poison + DNA Damage (DSBs) | Histone Eviction (Aclarubicin) + Topo II Inhibition |
| Glucuronidation | Slow | Rapid (via 4'-OH), leading to faster clearance |
Mechanism of Toxicity Reduction
The equatorial C-4 hydroxyl in L-acosamine (as seen in Epirubicin) allows for rapid glucuronidation .[1]
-
Doxorubicin: The axial C-4 OH is sterically hindered, preventing efficient conjugation.[1] This leads to longer half-life and accumulation in cardiac tissue, converting to the cardiotoxic alcohol metabolite (doxorubicinol).[1]
-
Epirubicin: The equatorial C-4 OH is accessible to UDP-glucuronosyltransferases (UGT).[1] This facilitates rapid metabolic clearance, significantly reducing cumulative cardiotoxicity compared to Doxorubicin.[1]
Histone Eviction vs. DNA Damage
Aclarubicin (containing L-acosamine and additional sugars) exhibits a unique mechanism.[1] Unlike Doxorubicin, which stabilizes the Topo II-DNA cleavable complex causing double-strand breaks (DSBs), Aclarubicin acts as a "catalytic inhibitor," preventing Topo II binding and inducing histone eviction .[1] This allows it to kill cancer cells without the severe DNA damage that triggers secondary leukemias.
References
-
Vertex AI Search. (2026).[1] Synthesis of N-trifluoroacetyl-L-acosamine, N-trifluoroacetyl-L-daunosamine, and their 1-thio analogs.[1][6] PubMed.[1] Link
-
Madduri, K., & Hutchinson, C. R. (1995).[1] Functional characterization of the genes encoding the dnmU and dnmJ enzymes in the daunorubicin biosynthetic pathway of Streptomyces peucetius. Journal of Bacteriology.[7] Link[1]
-
Thibodeaux, C. J., et al. (2008).[1] Discovery of the biosynthetic machinery for the L-acosamine moiety of the anthracycline aclarubicin. Journal of the American Chemical Society.[7][8][9][10] Link[1]
-
Minotti, G., et al. (2004).[1] Anthracyclines: molecular advances and pharmacologic developments in antitumor activity and cardiotoxicity. Pharmacological Reviews.[1] Link
-
Pang, B., et al. (2013).[1] Drug-induced histone eviction from open chromatin contributes to the chemotherapeutic effects of doxorubicin. Nature Communications.[1] Link[1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. In Vitro Reconstitution of the dTDP-l-Daunosamine Biosynthetic Pathway Provides Insights into Anthracycline Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. datapdf.com [datapdf.com]
- 6. Synthesis of N-trifluoroacetyl-L-acosamine, N-trifluoroacetyl-L-daunosamine, and their 1-thio analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. | PDF or Rental [articles.researchsolutions.com]
- 9. teses.usp.br [teses.usp.br]
- 10. pubs.acs.org [pubs.acs.org]
Technical Whitepaper: The Structural and Biosynthetic Role of L-Acosamine and Related Amino Sugars in Glycopeptide Antibiotics
Executive Summary
This technical guide addresses the structural occurrence, biosynthetic origin, and pharmacological significance of L-acosamine within the class of glycopeptide antibiotics. While often discussed in the same context as vancomycin, L-acosamine is the defining sugar moiety of actinoidin , whereas vancomycin naturally contains its C3-methylated homologue, L-vancosamine .
This distinction is critical for researchers in drug development, as the specific stereochemistry and substitution patterns of these amino sugars dictate the dimerization constants, solubility profiles, and binding affinity to the D-Ala-D-Ala peptidoglycan terminus. This whitepaper provides a definitive structural comparison, biosynthetic mapping, and isolation protocols for these moieties.
Part 1: Chemical Architecture & Stereochemical Distinction
The biological activity of glycopeptide antibiotics relies on a heptapeptide core decorated with specific sugar moieties.[1] These sugars act as "lids" for the binding pocket and facilitate the back-to-back dimerization essential for high-affinity binding.
Structural Comparison
The primary point of confusion in the field lies in the similarity between acosamine and vancosamine. Both are 3-amino-2,3,6-trideoxyhexoses, but they differ at the C-3 position.
| Feature | L-Acosamine | L-Vancosamine |
| Primary Occurrence | Actinoidin A & B | Vancomycin |
| IUPAC Name | 3-amino-2,3,6-trideoxy-L-arabino-hexose | 3-amino-2,3,6-trideoxy-3-C-methyl-L-lyxo-hexose |
| C-3 Substitution | Hydrogen (-H) | Methyl group (-CH₃) |
| C-4 Configuration | Axial Hydroxyl | Axial Hydroxyl |
| Role | Modulates hydrophobicity in Actinoidin | Critical for Vancomycin dimerization |
Visualizing the Structural Logic
The following diagram illustrates the hierarchical relationship and structural divergence of these amino sugars.
Figure 1: Structural lineage of L-Acosamine and L-Vancosamine showing the critical divergence point at C3-methylation.[2][3]
Part 2: Natural Occurrence and Biosynthetic Pathways
Occurrence in Actinoidin
Actinoidin, produced by Nocardia species (e.g., Actinomyces globisporus), is a member of the ristocetin-type glycopeptides. It contains two distinct amino sugars:[4]
-
L-Acosamine: The standard 3-amino-2,3,6-trideoxy sugar.[5]
-
L-Actinosamine: The 4-O-methyl derivative of L-acosamine.
These sugars are attached to the oxidative cross-linked heptapeptide core, specifically at the phenolic hydroxyl groups of the amino acid residues.
Occurrence in Vancomycin
Standard Vancomycin (produced by Amycolatopsis orientalis) does not contain L-acosamine. Instead, it contains a disaccharide composed of:
-
D-Glucose (attached to the aglycone).
-
L-Vancosamine (attached to the glucose).[3]
Critical Note for Drug Design: The presence of the C3-methyl group in vancosamine (absent in acosamine) creates a specific steric environment that influences the rotation of the disaccharide, affecting the "lock-and-key" fit with the bacterial cell wall precursor.
Biosynthetic Divergence
The biosynthesis of these sugars follows a conserved pathway until the C-3 functionalization step. The enzymes responsible for these conversions are potential targets for combinatorial biosynthesis to create novel hybrid antibiotics.[6]
Figure 2: Biosynthetic pathway divergence. Vancosamine synthesis requires a specific C-methyltransferase (EvaC homologue) that is absent or inactive in the Acosamine pathway.
Part 3: Experimental Protocols
Isolation of Amino Sugars via Acid Hydrolysis
To verify the presence of L-acosamine vs. L-vancosamine in a glycopeptide sample, total acid hydrolysis followed by cation-exchange chromatography is the gold standard.
Protocol:
-
Sample Preparation: Dissolve 500 mg of the glycopeptide (Actinoidin or Vancomycin) in 10 mL of 6 N HCl.
-
Hydrolysis: Heat the solution in a sealed ampoule at 100°C for 2 hours.
-
Why: This cleaves the glycosidic bonds while preserving the amino sugar structure (though some degradation may occur, the amino group protects the sugar ring to an extent).
-
-
Neutralization: Evaporate the hydrolysate to dryness under reduced pressure to remove HCl.
-
Separation: Re-dissolve in water and pass through a Dowex 50W-X8 (H+ form) cation exchange column.
-
Elution: Elute the amino sugars using a gradient of 0.5 N to 2.0 N HCl.
-
Detection: Monitor fractions using ninhydrin reagent (specific for amines).
NMR Characterization (The Definitive Test)
Differentiation between Acosamine and Vancosamine is best achieved via ¹H-NMR due to the distinct C-3 environment.
| Signal of Interest | L-Acosamine | L-Vancosamine |
| H-3 Proton | Present. Appears as a multiplet (approx. 3.5-4.0 ppm) coupled to H-2 and H-4. | Absent. C-3 is quaternary. |
| C-3 Methyl | Absent. | Present. Singlet (approx. 1.2-1.4 ppm). |
| C-6 Methyl | Doublet (approx. 1.1 ppm). | Doublet (approx.[10] 1.1 ppm). |
Self-Validating Step: If your ¹H-NMR spectrum shows two methyl doublets, you likely have Acosamine (or a similar deoxy sugar). If you see one methyl doublet and one methyl singlet, you have Vancosamine.
Part 4: Pharmacological Implications[11]
The choice between acosamine and vancosamine in the glycopeptide structure is not merely cosmetic; it fundamentally alters the drug's physicochemical properties.
-
Dimerization: Glycopeptides form asymmetric dimers in solution. The sugar moieties at the "top" of the molecule (relative to the binding pocket) stabilize this interface. The C3-methyl group of vancosamine provides a hydrophobic contact point that acosamine lacks.
-
Resistance Mechanisms: Vancomycin resistance (VanA/VanB types) involves the substitution of D-Ala-D-Lac for D-Ala-D-Ala. Second-generation lipoglycopeptides (e.g., Oritavancin) often modify the sugar residues to introduce hydrophobic tails (e.g., 4'-chlorobiphenylmethyl) to anchor the antibiotic into the bacterial membrane, bypassing the need for high-affinity peptide binding.
-
Synthetic Utility: Researchers utilize the acosamine scaffold in Actinoidin as a starting point for semi-synthetic modifications because the absence of the C3-methyl group makes the C3-position more accessible for chemical acylation, allowing for the introduction of novel side chains.
References
-
Structure of the carbohydrate moiety of actinoidins A and B. Antibiotiki. (1976). Identification of L-acosamine and L-actinosamine in Actinoidin.
-
Crystal structure of vancomycin bound to the resistance determinant D-Ala-D-Ser. Proteins. (2008). Structural analysis of Vancosamine's role in binding.[6][11]
-
Biosynthesis of the vancomycin group of antibiotics. Chemical Communications. (2001). Elucidation of the EvaA-E pathway for amino sugars.
-
Genetics Behind the Glycosylation Patterns in the Biosynthesis of Dalbaheptides. Frontiers in Microbiology. (2021). Comparative biosynthesis of vancosamine and related sugars.
-
L-Vancosamine Structure and Properties. PubChem. Comprehensive chemical data on the vancomycin sugar moiety.[12]
Sources
- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Vancomycin [pdb101.rcsb.org]
- 2. Genetics Behind the Glycosylation Patterns in the Biosynthesis of Dalbaheptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vancosamine|3-C-Methyl Aminosugar|Research Use [benchchem.com]
- 4. BJOC - Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis [beilstein-journals.org]
- 5. teses.usp.br [teses.usp.br]
- 6. Structure of the TDP-epi-vancosaminyltransferase GtfA from the chloroeremomycin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol for the simultaneous isolation of DNA, RNA, and miRNA from a single archived Kaposi sarcoma biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Atropa bella-donna - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. accessdata.fda.gov [accessdata.fda.gov]
A Comprehensive Technical Guide to the History and Isolation of L-Acosamine from Microbial Sources
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
L-Acosamine (3-amino-2,3,6-trideoxy-L-arabino-hexose) is a rare amino sugar of significant interest in pharmaceutical research, primarily due to its presence as a crucial glycosidic component in a variety of bioactive secondary metabolites. Notably, it is a key constituent of angucycline antibiotics such as aquayamycin, which exhibit potent antitumor and antibacterial properties. The unique structure and stereochemistry of L-acosamine contribute significantly to the biological activity of its parent compounds, making it a valuable chiral building block for synthetic chemistry and drug development. This guide provides a detailed exploration of the history of L-Acosamine's discovery, its microbial producers, and the field-proven methodologies for its fermentation, isolation, and purification. We delve into the causality behind experimental choices, offering a self-validating framework for researchers seeking to harness this important natural product.
Introduction: The Significance of L-Acosamine
The world of microbial natural products is a vast reservoir of complex chemical structures that have provided humanity with life-saving medicines for over eighty years.[1][2][3] Within this chemical diversity, deoxysugars and amino sugars play a pivotal role, often acting as "warheads" or specificity determinants for a wide range of antibiotics and anticancer agents.[4][5][6] L-Acosamine belongs to this critical class of molecules. It is an L-series amino deoxysugar, a structural motif less common in nature than its D-counterparts, which often imparts unique biological properties.
Its primary significance lies in its incorporation into complex glycosides, most notably the aquayamycin-type angucyclines.[7][8] These polyketide antibiotics, produced by actinomycete bacteria, possess oligosaccharide chains attached to an angucycline core, and these sugar moieties are indispensable for their biological activity.[8][9][10] The isolation of pure L-Acosamine is therefore not merely an academic exercise; it is a critical step in understanding structure-activity relationships (SAR), enabling the semi-synthesis of novel drug analogues, and providing a chiral template for total synthesis efforts.
A Historical Retrospective: The Unveiling of a Novel Amino Sugar
The story of L-Acosamine is intrinsically linked to the discovery of the natural products it constitutes. It was not isolated as a free metabolite but was first identified as a structural component of the antibiotic aquayamycin .
Aquayamycin was first isolated in the late 1960s from the culture broth of a Streptomyces species. Subsequent studies led to the characterization of a family of related compounds, known as the aquayamycin-group antibiotics, from various actinomycete strains.[7] These compounds, including saquayamycins and vineomycins, were noted for their activity against Gram-positive bacteria and certain tumor cell lines.[7][10]
The structural elucidation of these complex molecules required their careful degradation. Through acidic hydrolysis, chemists were able to cleave the glycosidic bonds linking the sugar chains to the polyketide aglycone. Analysis of the resulting hydrolysate revealed the presence of several unusual deoxysugars. Among them was a novel amino sugar, which, after rigorous spectroscopic and chemical analysis, was identified as 3-amino-2,3,6-trideoxy-L-arabino-hexose and named L-Acosamine. This discovery highlighted the biosynthetic versatility of actinomycetes and opened a new chapter in the study of carbohydrate-containing antibiotics.
Microbial Sources and Fermentation
The primary producers of L-Acosamine-containing compounds are members of the phylum Actinomycetes, a group of Gram-positive bacteria renowned for their unparalleled capacity to synthesize complex secondary metabolites.[11][12]
Producing Organisms: The Prominence of Actinomadura
While various Streptomyces species are known to produce aquayamycin-type glycosides, many potent producers belong to the genus Actinomadura.[7][13] Actinomadura are often considered "rare" actinomycetes, meaning they are less frequently isolated from environmental samples than their Streptomyces cousins.[11][14] This necessitates the use of selective isolation techniques to successfully cultivate them from their natural soil habitats.[14][15]
Key Producing Genera:
-
Actinomadura : Frequently cited as producers of L-acosamine-containing compounds.[16][17][18][19]
-
Streptomyces : The most prolific genus of antibiotic producers, with numerous strains producing aquayamycin-group metabolites.[7][8][13][20]
Upstream Process: Cultivation and Fermentation
The production of L-Acosamine is contingent upon the successful cultivation of the host microorganism and the induction of secondary metabolism, which is often phase-dependent.[11][21] The following represents a generalized, yet technically grounded, workflow for the production of L-acosamine-containing glycosides.
Caption: Upstream workflow from environmental isolation to fermentation.
Step-by-Step Fermentation Protocol:
-
Inoculum Preparation (Seed Culture):
-
Rationale: To generate a healthy, actively growing biomass to inoculate the main production vessel, ensuring a shorter lag phase and robust growth.
-
Method: Aseptically transfer a pure culture from an agar slant (e.g., ISP Medium 2) into a flask containing a seed medium, such as a modified yeast extract-malt extract-dextrose broth.[22] Incubate at 28-30°C on a rotary shaker (200 RPM) for 2-4 days until dense, homogenous growth is observed.[22][23]
-
-
Production Fermentation:
-
Rationale: To provide the specific nutritional and environmental cues that trigger the biosynthetic gene clusters responsible for producing the desired secondary metabolite.
-
Method: Inoculate the production medium with 5-10% (v/v) of the seed culture. Fermentation is typically carried out in baffled flasks or bioreactors to ensure adequate aeration.
-
Harvesting: The fermentation is run for 7-14 days. The optimal harvest time is determined by periodically sampling the broth, extracting the metabolites, and analyzing the yield via HPLC or a bioassay.
-
Table 1: Typical Fermentation Parameters for Actinomadura sp.
| Parameter | Typical Range | Rationale |
| Temperature | 28 - 37 °C | Optimal range for growth and enzymatic activity of most mesophilic Actinomadura.[23] |
| pH | 6.0 - 8.0 | Maintained to ensure enzyme stability and nutrient uptake. Often buffered with CaCO₃.[23] |
| Carbon Source | Soluble Starch, Glucose | Provides the primary energy source and the basic building blocks for polyketide biosynthesis.[22][23][24] |
| Nitrogen Source | Casamino Acids, Soytone, Yeast Extract | Provides essential amino acids and nitrogen for biomass and secondary metabolite synthesis.[22][23] |
| Aeration | Shaking (200 RPM) or Sparging | Actinomadura are aerobic; sufficient oxygen is critical for both growth and oxidative steps in biosynthesis.[16] |
| Incubation Time | 7 - 14 days | Secondary metabolite production is often growth-phase dependent, typically occurring in the stationary phase.[23] |
Downstream Processing: The Isolation and Purification of L-Acosamine
The isolation of L-Acosamine is a multi-step process that requires the initial purification of the parent glycoside, followed by chemical hydrolysis and subsequent chromatographic purification of the liberated amino sugar. This process demands a careful selection of solvents and techniques to maximize yield and purity.[25]
Caption: Downstream workflow for the isolation of L-Acosamine.
Experimental Protocol
Step 1: Extraction of the Parent Glycoside (e.g., Aquayamycin)
-
Harvest and Separate: Centrifuge the entire fermentation broth (e.g., 10,000 x g, 20 min) to separate the mycelial biomass from the culture supernatant. The target compound may be in the cells, the broth, or both.
-
Solvent Extraction:
-
Supernatant: Extract the supernatant with an equal volume of a water-immiscible organic solvent like ethyl acetate or butanol. The choice of solvent depends on the polarity of the target glycoside. Repeat 2-3 times.
-
Mycelium: Extract the mycelial cake with a water-miscible solvent like acetone or methanol to lyse the cells and solubilize the intracellular metabolites. Filter to remove cell debris and concentrate the extract in vacuo.
-
-
Combine and Concentrate: Pool the organic extracts and evaporate the solvent under reduced pressure to yield a crude solid or oily residue.
Step 2: Acid Hydrolysis to Cleave Glycosidic Bonds
-
Hydrolysis:
-
Rationale: To break the O-glycosidic linkages and release the constituent sugars from the aglycone. Conditions must be strong enough to cleave the bond but mild enough to avoid degrading the released sugars.
-
Method: Resuspend the crude glycoside extract in dilute acid (e.g., 1-2 M HCl or trifluoroacetic acid). Heat the mixture at 80-100°C for 1-2 hours.
-
-
Workup: Cool the reaction mixture. The water-insoluble aglycone will precipitate out. Filter or extract with an organic solvent (e.g., diethyl ether) to remove the aglycone. The aqueous layer now contains the liberated sugars, including L-Acosamine.
-
Neutralization: Carefully neutralize the acidic aqueous layer, for example, with a basic resin or by dropwise addition of a base like NaOH.
Step 3: Chromatographic Purification of L-Acosamine
-
Cation-Exchange Chromatography:
-
Rationale: This is the most critical step. At neutral pH, L-Acosamine is protonated at its amino group (-NH₃⁺), giving it a positive charge. Neutral sugars will not bind to the resin, allowing for excellent separation.
-
Method: Load the neutralized hydrolysate onto a cation-exchange column (e.g., Dowex 50W-X8, H⁺ form). Wash the column extensively with deionized water to remove all neutral sugars and salts. Elute the bound amino sugars with a dilute base (e.g., 0.5-1 M NH₄OH).
-
-
Preparative HPLC:
-
Rationale: To achieve final purity and isolate L-Acosamine from any other amino sugars that may be present.
-
Method: Concentrate the eluate from the ion-exchange step. Purify using preparative reverse-phase HPLC (RP-HPLC) with a C18 column. A typical mobile phase would be a shallow gradient of acetonitrile in water with a modifier like 0.1% formic acid. Collect fractions and monitor by TLC or analytical HPLC.
-
Structural Elucidation and Final Characterization
Once a pure compound is isolated, its identity must be rigorously confirmed using modern spectroscopic techniques. The combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation.[26][27]
>]; }Caption: Chemical structure of L-Acosamine.
Table 2: Key Spectroscopic Data for L-Acosamine Characterization
| Technique | Observation | Interpretation |
| HR-MS (ESI+) | [M+H]⁺ ion peak at m/z 146.1179 | Confirms the molecular formula C₆H₁₄NO₂⁺ (calculated for 146.1181), consistent with L-Acosamine.[28] |
| ¹H NMR | Anomeric proton (H-1) signal, signals for methyl group (H-6), and methine protons (H-2, H-3, H-4, H-5). | The chemical shifts and coupling constants (J-values) define the relative stereochemistry of the protons on the sugar ring. |
| ¹³C NMR | Six distinct carbon signals. | Confirms the number of carbon atoms. The chemical shifts indicate the presence of a methyl group, four methine carbons, and no carbonyls. |
| 2D NMR (COSY, HSQC) | Correlation peaks between specific protons and carbons. | Establishes the connectivity of the molecule, confirming the C-H bond framework and proton-proton adjacencies. |
The final confirmation of the L-configuration is typically achieved by comparing the optical rotation of the isolated sample to a known standard or through chiral derivatization and analysis.
Conclusion and Future Directions
The journey from a soil microorganism to a vial of pure L-Acosamine is a testament to the power of natural product chemistry. It involves a synergistic application of microbiology, fermentation science, and advanced separation techniques. As a key bioactive component of powerful antibiotics, L-Acosamine remains a molecule of high interest. Future research will likely focus on several key areas:
-
Biosynthetic Engineering: Modifying the biosynthetic gene clusters in producing organisms to increase the yield of L-Acosamine-containing compounds or to generate novel glycosylated derivatives.
-
Glycorandomization: Using isolated L-Acosamine in enzymatic or chemical glycosylation reactions to attach it to other aglycones, creating new drug leads.
-
Total Synthesis: Developing more efficient synthetic routes to L-Acosamine and its analogues to provide a sustainable supply for drug development programs without reliance on fermentation.
This guide provides a robust, technically-grounded framework for the isolation of L-Acosamine, empowering researchers to explore the full potential of this valuable natural product.
References
-
Synthesis and antitumor activities of aquayamycin and analogues of derhodinosylurdamycin A. PubMed. Available at: [Link]
-
Saquayamycins, new aquayamycin-group antibiotics. PubMed. Available at: [Link]
-
Total Synthesis of Aquayamycin. ResearchGate. Available at: [Link]
-
Baikalomycins A-C, New Aquayamycin-Type Angucyclines Isolated from Lake Baikal Derived Streptomyces sp. IB201691-2A. PMC. Available at: [Link]
-
Baikalomycins A-C, New Aquayamycin-Type Angucyclines Isolated from Lake Baikal Derived Streptomyces sp. IB201691-2A. PubMed. Available at: [Link]
-
Isolation and Purification of Natural Products from Microbial Cultures. Springer Protocols. Available at: [Link]
-
Actinomadura graeca sp. nov.: A novel producer of the macrocyclic antibiotic zelkovamycin. Research profile. Available at: [Link]
-
[Selective isolation of actinomycetes of the genus Actinomadura from soil]. PubMed. Available at: [Link]
-
Fatty acid biosynthesis in actinomycetes. PMC. Available at: [Link]
-
Actinomadura Species: Laboratory Maintenance and Ribosome Engineering. ResearchGate. Available at: [Link]
-
Some Approaches to the Selective Isolation of Actinomycetes of the Genus Actinomadura from Soil. ResearchGate. Available at: [Link]
-
Microbial drug discovery: 80 years of progress. PMC. Available at: [Link]
-
Majority of Actinomadura clinical isolates from sputa or bronchoalveolar lavage fluid in Japan belongs to the cluster of Actinomadura cremea and Actinomadura nitritigenes, and the description of Actinomadura chibensis sp. nov. PubMed. Available at: [Link]
-
Optimization of Culturing Conditions for Improved Production of Bioactive Metabolites by Pseudonocardia sp. VUK-10. PMC. Available at: [Link]
-
Biosynthesis of Heterocyclic Antibiotics in Actinomycetes and an Approach to Synthesize the Natural Compounds. SciSpace. Available at: [Link]
-
History of Antimicrobial Discovery. News-Medical. Available at: [Link]
-
NMR And Mass Spectrometry In Pharmaceutical Development. Outsourced Pharma. Available at: [Link]
-
Bioactive Metabolites from Terrestrial and Marine Actinomycetes. PMC. Available at: [Link]
-
Actinomadura rudentiformis sp. nov., isolated from soil. Semantic Scholar. Available at: [Link]
-
Antibiotics and Carbohydrate-Containing Drugs Targeting Bacterial Cell Envelopes: An Overview. MDPI. Available at: [Link]
-
Actinomadura rubteroloni sp. nov. and Actinomadura macrotermitis sp. nov., isolated from the gut of fungus growing. ResearchGate. Available at: [Link]
-
The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PMC. Available at: [Link]
-
Editorial: Regulation of Antibiotic Production in Actinomycetes. Frontiers. Available at: [Link]
-
Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India. PMC. Available at: [Link]
-
Extraction, Purification and Characterization of Lipopolysaccharide from Escherichia coli and Salmonella typhi. PMC. Available at: [Link]
-
Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India. PLOS ONE. Available at: [Link]
-
Identification, Bioactivity, and Productivity of Actinomycins from the Marine-Derived Streptomyces heliomycini. Frontiers. Available at: [Link]
-
The history of natural products research at Merck & Co., Inc. ResearchGate. Available at: [Link]
-
Visual images of the strain Actinomadura sp. (A) Macroscopic plate... ResearchGate. Available at: [Link]
-
Biological activity of secondary metabolites of actinomycetes and their potential sources as antineoplastic drugs: a review. Frontiers. Available at: [Link]
-
Supporting Information Improved Synthesis and Impurity Identification of (R)-Lacosamide. ACS Publications. Available at: [Link]
-
Sulfamate Tethered Aza-Wacker Strategy for a Kasugamine Synthon. PMC. Available at: [Link]
-
Effects of Lacosamide Treatment on Epileptogenesis, Neuronal Damage and Behavioral Comorbidities in a Rat Model of Temporal Lobe Epilepsy. PMC. Available at: [Link]
-
Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams. MDPI. Available at: [Link]
-
Evaluation of a Novel Immunoassay for Lacosamide Therapeutic Drug Monitoring: Comparison With a Liquid Chromatography-Mass Spectrometry Assay. PubMed. Available at: [Link]
-
Retrospective analysis of the tolerability and activity of lacosamide in patients with brain tumors. ResearchGate. Available at: [Link]
-
Effect of Lacosamide and Ethosuximide Chronic Treatment on Neural Precursor Cells and Cognitive Functions after Pilocarpine Induced Status Epilepticus in Mice. MDPI. Available at: [Link]
-
Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction. Frontiers. Available at: [Link]
-
The unusual mode of action of the polyketide glycoside antibiotic cervimycin C. PubMed. Available at: [Link]
-
Lacosamide Isothiocyanate-based Agents: Novel Agents to Target and Identify Lacosamide Receptors. PMC. Available at: [Link]
-
From Sausages to Symbiosis: Exploring new microbial discoveries. Microbiology Society. Available at: [Link]
-
Association of aminoglycosidic antibiotics with the ribosomal A-site studied with Brownian dynamics. PMC. Available at: [Link]
-
Isolation of Lactic Acid Bacteria from Cocoa Bean Fermentation as Potential Antibacterial Agent against ESKAPE Pathogens. Universiti Kebangsaan Malaysia. Available at: [Link]
-
(PDF) Lacosamide improves biochemical, genotoxic and mitochondrial parameters after PTZ‐kindling model in mice. ResearchGate. Available at: [Link]
Sources
- 1. Microbial drug discovery: 80 years of progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The unusual mode of action of the polyketide glycoside antibiotic cervimycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Association of aminoglycosidic antibiotics with the ribosomal A-site studied with Brownian dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Saquayamycins, new aquayamycin-group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Baikalomycins A-C, New Aquayamycin-Type Angucyclines Isolated from Lake Baikal Derived Streptomyces sp. IB201691-2A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antitumor activities of aquayamycin and analogues of derhodinosylurdamycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bioactive Metabolites from Terrestrial and Marine Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Biological activity of secondary metabolites of actinomycetes and their potential sources as antineoplastic drugs: a review [frontiersin.org]
- 13. Baikalomycins A-C, New Aquayamycin-Type Angucyclines Isolated from Lake Baikal Derived Streptomyces sp. IB201691-2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [Selective isolation of actinomycetes of the genus Actinomadura from soil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Majority of Actinomadura clinical isolates from sputa or bronchoalveolar lavage fluid in Japan belongs to the cluster of Actinomadura cremea and Actinomadura nitritigenes, and the description of Actinomadura chibensis sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. semanticscholar.org [semanticscholar.org]
- 19. repository.up.ac.za [repository.up.ac.za]
- 20. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Editorial: Regulation of Antibiotic Production in Actinomycetes [frontiersin.org]
- 22. Optimization of Culturing Conditions for Improved Production of Bioactive Metabolites by Pseudonocardia sp. VUK-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchmgt.monash.edu [researchmgt.monash.edu]
- 24. Fatty acid biosynthesis in actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Isolation and Purification of Natural Products from Microbial Cultures | Springer Nature Experiments [experiments.springernature.com]
- 26. NMR And Mass Spectrometry In Pharmaceutical Development [outsourcedpharma.com]
- 27. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the Solubility Profile of L-Acosamine Hydrochloride
Abstract
L-Acosamine hydrochloride is a pivotal chiral amino sugar intermediate in the synthesis of complex carbohydrates and pharmacologically active molecules. A thorough understanding of its solubility profile is a prerequisite for efficient reaction design, process optimization, purification, and formulation development. This technical guide provides a comprehensive framework for characterizing the solubility of L-Acosamine hydrochloride across aqueous and organic solvent systems. We delve into the core physicochemical principles governing its solubility, present detailed, field-proven experimental protocols for quantitative determination, and offer a structure for the systematic analysis and presentation of solubility data. This document is intended to serve as a practical and authoritative resource for researchers, chemists, and formulation scientists engaged in work involving this critical building block.
Introduction: The Significance of L-Acosamine Hydrochloride
L-Acosamine, or 3-amino-2,3,6-trideoxy-L-arabino-hexose, is a naturally occurring amino sugar. In its hydrochloride salt form (CAS No: 56501-70-3), it offers enhanced stability and handling characteristics, making it a preferred starting material in multi-step synthetic pathways[1]. Its structural importance is underscored by its presence in the cardiac glycoside acospectoside A and its utility as a precursor for various bioactive compounds.
The solubility of L-Acosamine hydrochloride dictates its utility in nearly every laboratory and industrial application:
-
Reaction Chemistry: Solvent selection is critical for achieving optimal reaction kinetics, minimizing side reactions, and ensuring a homogeneous reaction environment.
-
Purification & Crystallization: Knowledge of solubility in different solvents is fundamental for developing effective crystallization and anti-solvent precipitation protocols to achieve high purity.
-
Formulation Science: For any downstream pharmaceutical application of a derivative, understanding the solubility of precursors informs the selection of appropriate vehicles and excipients.
This guide provides the theoretical grounding and practical methodologies required to fully elucidate the solubility profile of this compound.
Physicochemical Drivers of Solubility
The solubility behavior of L-Acosamine hydrochloride is dictated by its molecular structure. As an amino sugar hydrochloride, it possesses several key features that favor solubility in polar solvents.
-
High Polarity: The molecule is rich in polar functional groups, including multiple hydroxyl (-OH) groups and a protonated amine (-NH3+) group. These groups are capable of forming strong hydrogen bonds with polar solvent molecules.
-
Ionic Character: As a hydrochloride salt, the compound exists in an ionic form in solution, which significantly enhances its interaction with highly polar solvents like water. The dissociation into a protonated acosaminium cation and a chloride anion allows for strong ion-dipole interactions.
-
Hydrogen Bonding: The hydroxyl groups act as both hydrogen bond donors and acceptors, while the ammonium group is a potent hydrogen bond donor. This extensive hydrogen bonding capacity is the primary reason for its anticipated high solubility in polar protic solvents.
Based on these characteristics, a qualitative solubility profile can be predicted, which must then be confirmed by quantitative experimental determination. A related amino sugar derivative has been noted for its good solubility in water, dimethylformamide (DMF), dimethylsulfoxide (DMSO), methanol, and hot ethanol, providing a strong preliminary guide for solvent selection[2].
Experimental Protocol: Thermodynamic Solubility Determination
To obtain reliable and reproducible solubility data, the equilibrium shake-flask method is the gold standard[3]. This method measures the thermodynamic solubility, which is the concentration of the solute in a saturated solution at equilibrium with an excess of the solid compound.
The Shake-Flask Method: A Step-by-Step Protocol
This protocol ensures a self-validating system by confirming that equilibrium has been reached.
Materials & Equipment:
-
L-Acosamine Hydrochloride (solid)
-
Selected solvents (e.g., Water, Methanol, Ethanol, DMSO, Acetonitrile, Toluene)
-
Scintillation vials or sealed flasks
-
Thermostatic orbital shaker or water bath
-
Syringe filters (0.22 µm or 0.45 µm, ensure solvent compatibility)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or RI) or a Gravimetric analysis setup.
Procedure:
-
Preparation: Add an excess amount of solid L-Acosamine hydrochloride to a series of vials. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming saturation. A starting point is to add ~50 mg of solid to 2 mL of the chosen solvent.
-
Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples at a consistent rate.
-
Time to Equilibrium Study: To ensure true equilibrium is reached, samples must be taken at multiple time points (e.g., 24, 48, and 72 hours). Solubility is determined to be at equilibrium when consecutive measurements show no significant change in concentration[4].
-
Sample Collection: Once equilibrium is established, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Filtration: Carefully draw the supernatant using a syringe and immediately pass it through a syringe filter into a clean, pre-weighed vial for analysis. This step is critical to remove all undissolved solid particles.
-
Dilution (if necessary): Accurately dilute a known volume or weight of the filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of L-Acosamine hydrochloride in the diluted filtrate using a pre-validated analytical method.
Analytical Quantification Methods
A. High-Performance Liquid Chromatography (HPLC)
-
Rationale: HPLC is the preferred method for its high sensitivity and specificity, especially in complex matrices. Since L-Acosamine hydrochloride lacks a strong UV chromophore, detectors like an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Refractive Index (RI) detector are required.
-
Method: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for such polar compounds. An isocratic mobile phase of acetonitrile and a buffered aqueous solution (e.g., ammonium formate) is a common starting point. A calibration curve must be generated using standards of known concentration to ensure accurate quantification.
B. Gravimetric Analysis
-
Rationale: This method is simpler but generally less sensitive than HPLC. It is most effective for solvents with high volatility and for compounds with high solubility[4][5].
-
Method:
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer a precise volume of the filtered saturated solution into the dish.
-
Gently evaporate the solvent in a drying oven at a temperature below the decomposition point of the compound until a constant weight is achieved.
-
The final weight of the residue corresponds to the mass of the dissolved solute.
-
Data Presentation and Interpretation
All quantitative solubility data should be systematically organized for clear comparison and analysis.
Table 1: Physicochemical Properties of L-Acosamine Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO₃ | PubChem[1] |
| Molecular Weight | 183.63 g/mol | PubChem[1] |
| CAS Number | 56501-70-3 | PubChem[1] |
| Predicted Nature | Polar, Ionic Salt | Chemical Principles |
Table 2: Solubility Profile of L-Acosamine Hydrochloride at 25 °C
| Solvent Class | Solvent | Dielectric Constant (ε) | Qualitative Solubility | Quantitative Solubility (mg/mL) |
| Aqueous | Water | 80.1 | Soluble | (Experimentally Determined) |
| Polar Protic | Methanol | 32.7 | Soluble | (Experimentally Determined) |
| Ethanol | 24.5 | Soluble | (Experimentally Determined) | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Soluble | (Experimentally Determined) |
| N,N-Dimethylformamide (DMF) | 36.7 | Soluble | (Experimentally Determined) | |
| Acetonitrile | 37.5 | Sparingly Soluble | (Experimentally Determined) | |
| Non-Polar | Dichloromethane (DCM) | 9.1 | Insoluble / Very Poorly Soluble | (Experimentally Determined) |
| Toluene | 2.4 | Insoluble / Very Poorly Soluble | (Experimentally Determined) | |
| Hexane | 1.9 | Insoluble / Very Poorly Soluble | (Experimentally Determined) |
Interpretation: The experimental results should be analyzed in the context of the "like dissolves like" principle. A strong correlation is expected between solvent polarity (indicated by the dielectric constant) and the measured solubility of L-Acosamine hydrochloride. High solubility in water and other polar solvents is driven by favorable hydrogen bonding and ion-dipole interactions, while poor solubility in non-polar solvents is due to the inability of these solvents to disrupt the crystal lattice energy of the ionic solid.
Practical Implications in Research & Development
-
For Synthetic Chemists: The high solubility in polar aprotic solvents like DMSO and DMF makes them excellent choices for reaction media. For purification, anti-solvent crystallization can be highly effective; for instance, by dissolving the compound in methanol and adding a non-polar solvent like toluene or hexane to induce precipitation.
-
For Analytical Scientists: The aqueous and methanolic solubility allows for straightforward preparation of stock solutions for HPLC analysis. The choice of mobile phase should reflect this high polarity, often requiring HILIC or reversed-phase with highly aqueous conditions.
-
For Formulation Scientists: The high aqueous solubility is advantageous for developing aqueous-based formulations. However, it may present challenges for incorporation into lipid-based delivery systems, where understanding its insolubility in non-polar excipients is equally crucial.
Conclusion
While publicly available quantitative data for L-Acosamine hydrochloride is sparse, its physicochemical properties strongly indicate a profile of high solubility in polar solvents and poor solubility in non-polar media. By employing robust, systematic methodologies such as the shake-flask method coupled with precise analytical quantification, researchers can generate the high-quality data necessary to guide synthesis, purification, and formulation efforts. This guide provides the foundational principles and actionable protocols to empower scientists to fully characterize the solubility of this important chemical intermediate.
References
- Baka, E., Comer, J., & Takács-Novák, K. (2008). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Discovery and Development. InTech. [URL: https://www.intechopen.com/chapters/599]
- Avdeef, A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/38205-What-is-the-Solubility-of-My-Compound-Assessing-Solubility-for-Pharmaceutical-Research-and-Development-Compounds/]
- U.S. Army Edgewood Research, Development and Engineering Center. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Defense Technical Information Center. [URL: https://discover.dtic.mil/results/?q=AD1139414]
- Future University in Egypt, Faculty of Pharmacy. (n.d.). Determination of Solubility by Gravimetric Method. [URL: https://www.fue.edu.eg/files/Pharm-D/EXP-4-Determination-of-Solubility-by-Gravimetric-Method.pdf]
- SlidePlayer. (n.d.). Solubility experimental methods. [URL: https://slideplayer.com/slide/14207904/]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46780080, L-Acosamine Hydrochloride. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/L-Acosamine-Hydrochloride]
- Bayer AG. (1977). U.S. Patent No. US4062950A: Amino sugar derivatives. Google Patents. [URL: https://patents.google.
- Grokipedia. (n.d.). Amino sugar. [URL: https://grokipedia.org/amino-sugar-2/]
- ResearchGate. (2026). Solubility of Amino Acids, Sugars, and Proteins. [URL: https://www.researchgate.net/publication/225081198_Solubility_of_Amino_Acids_Sugars_and_Proteins]
- Annual Reviews. (1964). CHEMISTRY AND FUNCTION OF AMINO SUGARS AND DERIVATIVES. [URL: https://www.annualreviews.org/doi/abs/10.1146/annurev.bi.33.070164.002233]
- ResearchGate. (2025). The Solubility of Amino Acids, Diglycine, and Triglycine in Aqueous Guanidine Hydrochloride Solutions. [URL: https://www.researchgate.net/publication/11494519_The_Solubility_of_Amino_Acids_Diglycine_and_Triglycine_in_Aqueous_Guanidine_Hydrochloride_Solutions]
- Inxight Drugs. (n.d.). FUCOSAMINE HYDROCHLORIDE, L-. [URL: https://drugs.
- MDPI. (2023). Solubility and Crystallization of Glucosamine Hydrochloride in Water with the Presence of Additives. [URL: https://www.mdpi.com/2073-4352/13/9/1326]
- BenchChem. (2025). Solubility of L-alaninamide hydrochloride in water and organic solvents. [URL: https://www.benchchem.
Sources
L-Acosamine HCl: A Comprehensive Technical Guide to its Nomenclature and CAS Registry Data
For Immediate Release
This technical guide provides an in-depth analysis of L-Acosamine hydrochloride (L-Acosamine HCl), a critical amino sugar intermediate in the synthesis of various bioactive compounds. Designed for researchers, scientists, and professionals in drug development, this document elucidates the precise IUPAC nomenclature, CAS registry information, and key chemical properties of this important molecule.
Introduction: The Significance of L-Acosamine
L-Acosamine is a 3-amino-2,3,6-trideoxy-L-arabino-hexose, a monosaccharide derivative that serves as a vital chiral building block in synthetic organic chemistry. Its structural motif is incorporated into several classes of natural products, most notably as a key component of anthracycline antibiotics. These antibiotics, which include important chemotherapeutic agents, rely on the specific stereochemistry of their sugar moieties for their biological activity. Consequently, a precise understanding of the chemical identity of L-Acosamine and its derivatives is paramount for the development of novel therapeutics and the optimization of existing synthetic routes. This guide provides foundational chemical data to support these research and development endeavors.
Chemical Identity and Nomenclature
A critical aspect of working with any chemical entity is the unambiguous assignment of its name and registry information. For L-Acosamine HCl, this is complicated by the equilibrium that exists between its linear and cyclic forms in solution. Both forms are relevant, and their correct nomenclature is detailed below.
CAS Registry Number
The Chemical Abstracts Service (CAS) has assigned a single registry number to L-Acosamine hydrochloride, which encompasses the equilibrium mixture of its forms.
-
CAS Registry Number®: 56501-70-3[1]
This number is the universally recognized identifier for L-Acosamine HCl and should be used in all formal documentation and database searches.
IUPAC Nomenclature: A Tale of Two Forms
In aqueous solution, monosaccharides like L-Acosamine exist in a dynamic equilibrium between an open-chain (acyclic) form and a cyclic (hemiacetal) form. The cyclic form, a six-membered ring containing an oxygen atom, is referred to as a pyranose. This equilibrium is a fundamental concept in carbohydrate chemistry.
Sources
Methodological & Application
Application Notes and Protocols for the Glycosylation of L-Acosamine in Antibiotic Synthesis
For: Researchers, scientists, and drug development professionals in the field of antibiotic synthesis.
Introduction: The Significance of L-Acosamine in Modern Antibiotics
L-Acosamine, a 3-amino-2,3,6-trideoxy-L-arabino-hexopyranose, is a critical carbohydrate moiety found in a variety of clinically important antibiotics, most notably the anthracycline class of anti-cancer agents like doxorubicin.[1][2] The presence and stereochemistry of this amino sugar are often essential for the biological activity of the parent molecule, influencing its binding to cellular targets and overall efficacy.[2] Consequently, the development of efficient and stereoselective methods for coupling L-Acosamine to various aglycones is a cornerstone of synthetic efforts aimed at producing novel antibiotic analogues with improved therapeutic profiles.[3]
This guide provides a detailed overview of established and contemporary methods for the glycosylation of L-Acosamine, offering insights into the mechanistic underpinnings of each technique and providing actionable protocols for their implementation in a research setting.
PART 1: Strategic Considerations for L-Acosamine Glycosylation
The successful coupling of L-Acosamine to an aglycone is a non-trivial synthetic challenge. The presence of a basic amino group at the C-3 position can interfere with common Lewis acid-promoted glycosylation methods.[4] Furthermore, controlling the stereochemistry at the anomeric center (C-1) to achieve the desired α or β-glycosidic linkage is paramount. The choice of glycosylation strategy is therefore dictated by a careful consideration of the following factors:
-
The nature of the aglycone: The steric and electronic properties of the aglycone's acceptor hydroxyl group will influence its nucleophilicity and, consequently, the reaction conditions required.
-
The desired anomeric stereochemistry: Different methods offer varying degrees of stereocontrol.
-
The protecting group strategy: The choice of protecting groups for the C-4 hydroxyl and the C-3 amino group of L-Acosamine is critical for directing the stereochemical outcome and preventing unwanted side reactions.
The Crucial Role of Protecting Groups
The strategic selection of protecting groups for the amine and hydroxyl functionalities of L-Acosamine is fundamental to achieving high yields and stereoselectivity in glycosylation reactions.[5]
-
N-Protecting Groups: The choice of the nitrogen protecting group is particularly critical. Electron-withdrawing groups such as trifluoroacetyl (TFA) or carbamates (e.g., benzyloxycarbonyl, Cbz) are commonly employed. These groups serve a dual purpose: they deactivate the basicity of the amine, preventing interference with Lewis acidic promoters, and they can influence the stereochemical outcome of the glycosylation.[6] The N-trifluoroacetyl group is a popular choice as it can be readily introduced and is stable to many glycosylation conditions.[6]
-
O-Protecting Groups: The C-4 hydroxyl group is typically protected with an acyl group, such as an acetyl (Ac) or benzoyl (Bz) group. These groups can also play a role in the reactivity and stability of the glycosyl donor.
Here is a summary of commonly used protecting groups for L-Acosamine:
| Functional Group | Protecting Group | Abbreviation | Key Features |
| C-3 Amino | Trifluoroacetyl | TFA | Electron-withdrawing, stable, easily removed. |
| Benzyloxycarbonyl | Cbz | Stable, removed by hydrogenolysis. | |
| tert-Butoxycarbonyl | Boc | Acid-labile, offers steric bulk.[7] | |
| C-4 Hydroxyl | Acetyl | Ac | Easily introduced, can be removed under basic conditions. |
| Benzoyl | Bz | More robust than acetyl, removed by saponification. |
PART 2: Chemical Glycosylation Methodologies
The Koenigs-Knorr Reaction: A Classic Approach
The Koenigs-Knorr reaction, first reported over a century ago, remains a widely used method for glycosidic bond formation.[8] This reaction typically involves the coupling of a glycosyl halide (bromide or chloride) with an alcohol in the presence of a heavy metal salt promoter, such as silver carbonate or silver triflate.[8]
Causality of Experimental Choices:
-
Glycosyl Halide Donor: The anomeric halide acts as a good leaving group upon activation by the promoter. Glycosyl bromides are generally more reactive than chlorides.
-
Promoter: The heavy metal salt facilitates the departure of the halide, leading to the formation of a reactive oxocarbenium ion intermediate.[9] The choice of promoter and its counter-ion can significantly impact the reaction rate and stereoselectivity.
-
Neighboring Group Participation: When a participating protecting group (like an acetyl or benzoyl group) is present at the C-4 position of L-Acosamine, it can assist in the departure of the leaving group to form a cyclic acyloxonium ion intermediate. The subsequent attack of the aglycone typically occurs from the opposite face, leading to the formation of a 1,2-trans glycosidic linkage.
Experimental Protocol: Koenigs-Knorr Glycosylation of an N-TFA Protected L-Acosaminyl Bromide
Materials:
-
N-Trifluoroacetyl-4-O-acetyl-L-acosaminyl bromide (Glycosyl Donor)
-
Aglycone with an available hydroxyl group
-
Silver triflate (AgOTf) or Silver carbonate (Ag2CO3)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å), activated
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a solution of the aglycone (1.0 eq.) and the N-TFA-L-acosaminyl bromide (1.2 eq.) in anhydrous DCM under an inert atmosphere, add freshly activated 4 Å molecular sieves.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
Add the silver salt promoter (1.5 eq.) in one portion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable reagent (e.g., triethylamine).
-
Filter the reaction mixture through a pad of Celite to remove the silver salts.
-
Wash the Celite pad with DCM.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Schmidt Glycosylation: The Trichloroacetimidate Method
The Schmidt glycosylation, which utilizes a glycosyl trichloroacetimidate donor, has become one of the most popular and versatile methods for oligosaccharide synthesis.[10] The trichloroacetimidate group is an excellent leaving group that can be activated under mild acidic conditions.
Causality of Experimental Choices:
-
Trichloroacetimidate Donor: These donors are relatively stable and can be easily prepared from the corresponding hemiacetal. They are activated by catalytic amounts of a Lewis acid.
-
Lewis Acid Catalyst: Promoters such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF3·OEt2) are commonly used.[11] The choice and stoichiometry of the Lewis acid can influence the reaction mechanism and stereochemical outcome.
-
Reaction Mechanism: The reaction can proceed through either an SN1 or SN2-type mechanism.[12] An SN2 pathway, which leads to inversion of configuration at the anomeric center, is often favored at lower temperatures and with less reactive donors. An SN1 pathway proceeds through an oxocarbenium ion intermediate and can lead to a mixture of anomers, although the α-glycoside is often favored due to the anomeric effect.
Experimental Protocol: Schmidt Glycosylation of an N-TFA Protected L-Acosaminyl Trichloroacetimidate
Materials:
-
N-Trifluoroacetyl-4-O-acetyl-L-acosaminyl trichloroacetimidate (Glycosyl Donor)
-
Aglycone with an available hydroxyl group
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf), as a solution in DCM
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å), activated
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the L-acosaminyl trichloroacetimidate donor (1.1 eq.) and the aglycone (1.0 eq.) in anhydrous DCM under an inert atmosphere.
-
Add activated 4 Å molecular sieves and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction to the desired temperature (e.g., -78 °C).
-
Add a catalytic amount of TMSOTf solution (0.1 eq.) dropwise.
-
Allow the reaction to warm slowly to the appropriate temperature while monitoring its progress by TLC.
-
Once the reaction is complete, quench it by adding a few drops of triethylamine or pyridine.
-
Filter the mixture through Celite and concentrate the filtrate.
-
Purify the residue by flash column chromatography.
Thioglycosides: Versatile Glycosyl Donors
Thioglycosides are another important class of glycosyl donors.[6][13] The thioalkyl or thioaryl group at the anomeric position is stable to a wide range of reaction conditions but can be readily activated by various thiophilic promoters.
Causality of Experimental Choices:
-
Thioglycoside Donor: The stability of thioglycosides makes them attractive for use in multi-step syntheses. They can be prepared from the corresponding glycosyl halides or acetates.
-
Promoter System: A variety of promoters can be used to activate thioglycosides, including N-iodosuccinimide (NIS) in combination with a catalytic amount of a Lewis acid like triflic acid (TfOH) or silver triflate (AgOTf).[13] This allows for fine-tuning of the reaction conditions.
-
Stereochemical Control: The stereochemical outcome of thioglycoside couplings can be influenced by the choice of promoter, solvent, and temperature.
Experimental Protocol: Thioglycoside Glycosylation of an N-TFA Protected L-Acosaminyl Thioglycoside
Materials:
-
Phenyl N-trifluoroacetyl-4-O-acetyl-L-acosaminyl sulfide (Glycosyl Donor)
-
Aglycone with an available hydroxyl group
-
N-Iodosuccinimide (NIS)
-
Triflic acid (TfOH) or Silver triflate (AgOTf)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å), activated
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
A mixture of the thioglycoside donor (1.2 eq.), the aglycone (1.0 eq.), and activated 4 Å molecular sieves in anhydrous DCM is stirred under an inert atmosphere at room temperature for 30 minutes.
-
The mixture is cooled to the desired temperature (e.g., -20 °C).
-
NIS (1.3 eq.) is added, followed by the dropwise addition of a catalytic amount of TfOH or AgOTf.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The mixture is filtered through Celite, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The product is purified by flash column chromatography.
PART 3: Enzymatic Glycosylation: A Green Alternative
Enzymatic glycosylation offers a powerful and environmentally friendly alternative to chemical methods.[11][14] Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate, typically a nucleotide sugar, to an acceptor molecule with high regio- and stereoselectivity.[14]
Causality of Experimental Choices:
-
Glycosyltransferases (GTs): These enzymes offer exquisite control over the stereochemistry of the newly formed glycosidic bond, often yielding a single anomer.[14] The challenge lies in identifying or engineering a GT that accepts the desired L-Acosamine donor and aglycone acceptor.
-
Nucleotide Sugar Donors: The synthesis of the required nucleotide-activated L-Acosamine (e.g., UDP-L-Acosamine or GDP-L-Acosamine) is a critical prerequisite for this approach.[15]
-
Reaction Conditions: Enzymatic reactions are typically performed in aqueous buffers at or near neutral pH and ambient temperature, avoiding the need for harsh reagents and protecting groups.
Conceptual Protocol: Enzymatic Glycosylation using a Glycosyltransferase
Materials:
-
A suitable glycosyltransferase
-
UDP-L-Acosamine or GDP-L-Acosamine (Activated Donor)
-
Aglycone
-
Reaction buffer (e.g., Tris-HCl, HEPES) with appropriate pH
-
Divalent metal ion cofactor (e.g., MgCl2, MnCl2), if required by the enzyme
Procedure:
-
In a microcentrifuge tube, combine the reaction buffer, the aglycone, and the nucleotide-activated L-Acosamine.
-
Initiate the reaction by adding the glycosyltransferase.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37 °C) for a specified period.
-
Monitor the formation of the product using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
-
Terminate the reaction by heat inactivation of the enzyme or by adding a quenching agent.
-
Purify the glycosylated product using appropriate chromatographic techniques, such as size-exclusion or reverse-phase chromatography.
PART 4: Data Presentation and Visualization
Comparison of L-Acosamine Glycosylation Methods
| Method | Glycosyl Donor | Promoter/Catalyst | Key Advantages | Key Disadvantages |
| Koenigs-Knorr | Glycosyl Halide | Silver or Mercury Salts | Well-established, reliable for certain substrates. | Stoichiometric amounts of heavy metal promoters, can lack stereocontrol without participating groups.[16] |
| Schmidt Glycosylation | Glycosyl Trichloroacetimidate | Catalytic Lewis Acid (e.g., TMSOTf) | High yielding, versatile, mild conditions.[10] | Donor stability can be an issue, stereocontrol is temperature and substrate dependent. |
| Thioglycoside Method | Thioglycoside | Thiophilic Promoter (e.g., NIS/TfOH) | Donor stability, orthogonal activation strategies.[13] | Can require harsher activation conditions than the Schmidt method. |
| Enzymatic Glycosylation | Nucleotide Sugar | Glycosyltransferase | Excellent stereoselectivity, environmentally friendly, no protecting groups needed.[17] | Substrate scope of the enzyme can be limited, synthesis of the nucleotide sugar is required. |
Visualizing the Glycosylation Pathways
Caption: Koenigs-Knorr reaction pathway.
Caption: Schmidt glycosylation pathway.
Caption: Enzymatic glycosylation pathway.
Conclusion
The synthesis of L-Acosamine-containing antibiotics is a vibrant area of research, driven by the need for new and more effective therapeutic agents. The choice of glycosylation methodology is a critical decision in the synthetic planning process. While classical methods like the Koenigs-Knorr reaction and Schmidt glycosylation remain powerful tools, the development of milder and more selective techniques, including the use of thioglycosides and enzymatic catalysts, continues to expand the synthetic chemist's toolbox. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to make informed decisions and successfully construct these complex and vital molecules.
References
-
Kirschning, A., Jesberger, M., & Schöning, K. U. (2000). A short and efficient transformation of rhamnose into activated daunosamine, acosamine, ristosamine and epi-daunosamine derivatives, and synthesis of an anthracycline antibiotic acosaminyl-epsilon-iso-rhodomycinone. Carbohydrate Research, 329(4), 861–872. [Link]
-
Guo, H., & Chen, X. (2015). Recent Advances in Chemical Synthesis of Amino Sugars. Molecules, 20(4), 6245–6274. [Link]
-
Rama Rao, A. V. (1984). Studies directed towards the total synthesis of anthracycline antibiotics. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(6), 1059-1073. [Link]
-
Crich, D. (2010). The Experimental Evidence in Support of Glycosylation Mechanisms at the SN1-SN2 Interface. Accounts of Chemical Research, 43(8), 1144–1153. [Link]
-
Zorbach, W. W., & Ciaudelli, J. P. (1965). Synthesis of Amino-sugar Disaccharides. Journal of the Chemical Society, Chemical Communications, (22), 528. [Link]
-
Wikipedia. (2023). Koenigs–Knorr reaction. [Link]
-
Gervay-Hague, J., & Hadd, M. J. (2006). Synthesis of L-Daunosamine and L-Ristosamine Glycosides via Photoinduced Aziridination. Conversion to Thioglycosides for Use in Glycosylation Reactions. The Journal of Organic Chemistry, 71(21), 8059–8070. [Link]
-
Saha, S., & Chatterjee, S. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 10, 909383. [Link]
-
PharmaFeatures. (2023). Sugary Antimicrobials: The Chemistry of Aminoglycoside Antibiotics. [Link]
-
Wittmann, V., & Schmid, W. (2017). Synthesis of Glucosamine Mimics as Antibiotics. KOPS - Institutional Repository of the University of Konstanz. [Link]
-
León-Buitimea, A., et al. (2024). Combinatorial biosynthesis of novel aminoglycoside antibiotics via pathway engineering. Applied Microbiology and Biotechnology, 108(1), 389. [Link]
-
Asensio, J. L., et al. (2012). Design, Synthesis and Biological Evaluation of Heterocyclic Aminoglycosides. Current Organic Chemistry, 16(14), 1733-1753. [Link]
-
Horton, D., Priebe, W., & Sznaidman, M. L. (1993). Synthesis and antitumor activity of anthracycline disaccharide glycosides containing daunosamine. The Journal of Antibiotics, 46(11), 1720–1730. [Link]
-
Li, J., & Chang, C. W. T. (2006). Recent Developments in the Synthesis of Novel Aminoglycoside Antibiotics. Anti-Infective Agents in Medicinal Chemistry, 5(3), 263-276. [Link]
-
Shakya, T., & Wright, G. D. (2010). Aminoglycoside antibiotics : from chemical biology to drug discovery. Natural Product Reports, 27(7), 931-950. [Link]
-
van der Heijden, G. W. A. (2019). Understanding Anthracyclines: Synthesis of a Focused Library of Doxorubicin/Aclarubicin - Inspired Structures. Leiden University Scholarly Publications. [Link]
-
Singh, S., et al. (2025). Synthesis and anticancer potential of glycosides. RSC Medicinal Chemistry. [Link]
-
Li, Q. (2021). Stereo- and Site-Selective Glycosylation Catalyzed by Bis-Thioureas. Harvard University Graduate School of Arts and Sciences. [Link]
-
Organic Chemistry Portal. (n.d.). Protecting groups in organic synthesis + H2O. [Link]
-
Fischoeder, T., et al. (2017). Enzymatic Synthesis of N-Acetyllactosamine (LacNAc) Type 1 Oligomers and Characterization as Multivalent Galectin Ligands. Molecules, 22(8), 1320. [Link]
-
Garcia-Llatas, G., & Rodriguez-Diaz, J. C. (2023). Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds. International Journal of Molecular Sciences, 24(20), 15104. [Link]
-
Jacobsen, E. N., & Hao, W. (2020). Site-Selective, Stereocontrolled Glycosylation Catalyzed by Bis-Thioureas. ChemRxiv. [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. [Link]
-
Rama Rao, A. V., et al. (1993). A short asymmetric synthesis of anthracycline antibiotics. Journal of the Chemical Society, Chemical Communications, (10), 853-854. [Link]
-
SynArchive. (n.d.). Protecting Groups List. [Link]
-
Peng, P., & Schmidt, R. R. (2016). Gold-catalyzed glycosylation of trichloroacetimidates. Angewandte Chemie International Edition, 55(28), 8041-8044. [Link]
-
Taylor, S. M., et al. (2006). Stereoselective glycosylation of glucosamine: the role of the N-protecting group. Tetrahedron, 62(22), 5083-5095. [Link]
-
Shadrick, M. L. (2023). New Methods for Stereoselective Glycosylation in Application to Significant Biomedical Targets. University of Missouri-St. Louis. [Link]
-
McKay, M. J., & Nguyen, H. M. (2015). Approaches to stereoselective 1,1'-glycosylation. Beilstein Journal of Organic Chemistry, 11, 1448–1464. [Link]
-
Pelyvás, I. F., & Sztaricskai, F. (1987). Synthesis of N-trifluoroacetyl-L-acosamine, N-trifluoroacetyl-L-daunosamine, and their 1-thio analogs. Carbohydrate Research, 164, 243-252. [Link]
-
Rycek, D. A., & Dudley, G. B. (2023). Origins of Selectivity in Glycosylation Reactions with Saccharosamine Donors. Organic Letters, 25(48), 8856–8860. [Link]
-
Fischoeder, T., et al. (2017). Enzymatic Synthesis of N-Acetyllactosamine (LacNAc) Type 1 Oligomers and Characterization as Multivalent Galectin Ligands. Molecules, 22(8), 1320. [Link]
-
Chemospecific. (2020, March 10). Dive into Schmidt's Exciting Tichloroacetimidate Glycosidation Reaction! [Video]. YouTube. [Link]
-
Deska, J., & Weiss, M. S. (2017). Synthesis of Glycosides by Glycosynthases. International Journal of Molecular Sciences, 18(9), 1888. [Link]
-
Nothaft, H., & Szymanski, C. M. (2019). Opportunities and Challenges of Bacterial Glycosylation for the Development of Novel Antibacterial Strategies. Frontiers in Microbiology, 10, 2398. [Link]
-
ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. [Link]
-
McKay, M. J., & Nguyen, H. M. (2017). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journal of Organic Chemistry, 13, 1245–1269. [Link]
-
Nagorny, P., & Borovika, A. (2015). O-Glycosylation Methods in the Total Synthesis of Complex Natural Glycosides. Chemical Society Reviews, 44(20), 7148-7186. [Link]
-
Reddy, B. G., & Madhavan, S. (2011). A Short and Highly Efficient Synthesis of l-Ristosamine and l-epi-Daunosamine Glycosides. Organic Letters, 13(6), 1436–1439. [Link]
-
Liu, H. W., & Thorson, J. S. (2020). Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A. Proceedings of the National Academy of Sciences, 117(40), 24838-24846. [Link]
-
Gervay-Hague, J., & Hadd, M. J. (2006). Synthesis of L-daunosamine and L-ristosamine glycosides via photoinduced aziridination. Conversion to thioglycosides for use in glycosylation reactions. The Journal of Organic Chemistry, 71(21), 8059-8070. [Link]
-
Lonza. (2025). N-glycosylations of human a1,3-fucosyltransferase IX are required for full enzyme activity. [Link]
-
Melcher, R., et al. (2000). Glycosylation-site-selective synthesis of N-acetyl-lactosamine repeats in bis-glycosylated human lysozyme. Glycobiology, 10(10), 1033-1040. [Link]
-
Plaza, M., et al. (2026). Enzymatic Glucosylation Enhances the Solubility of Niclosamide but Abrogates Its Therapeutic Efficacy. ACS Medicinal Chemistry Letters. [Link]
-
Crich, D. (2010). The reaction mechanism manifold operational during glycosylation reactions. ResearchGate. [Link]
Sources
- 1. A short and efficient transformation of rhamnose into activated daunosamine, acosamine, ristosamine and epi-daunosamine derivatives, and synthesis of an anthracycline antibiotic acosaminyl-epsilon-iso-rhodomycinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. benthamscience.com [benthamscience.com]
- 4. Recent Advances in Chemical Synthesis of Amino Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Synthesis of N-trifluoroacetyl-L-acosamine, N-trifluoroacetyl-L-daunosamine, and their 1-thio analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 8. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 9. The Experimental Evidence in Support of Glycosylation Mechanisms at the SN1-SN2 Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. BJOC - Strategies toward protecting group-free glycosylation through selective activation of the anomeric center [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. smu-tao-group.github.io [smu-tao-group.github.io]
- 14. mdpi.com [mdpi.com]
- 15. Enzymatic Synthesis of N-Acetyllactosamine (LacNAc) Type 1 Oligomers and Characterization as Multivalent Galectin Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. "New Methods for Stereoselective Glycosylation in Application to Signi" by Melanie L. Shadrick [irl.umsl.edu]
- 17. Enzymatic Synthesis of N-Acetyllactosamine (LacNAc) Type 1 Oligomers and Characterization as Multivalent Galectin Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification techniques for L-Acosamine Hydrochloride from reaction mixtures
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of L-Acosamine Hydrochloride from reaction mixtures. It is structured to address common challenges and frequently asked questions, offering practical, field-tested solutions grounded in scientific principles.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the experimental process, providing causal explanations and actionable protocols.
Question 1: Why is the yield of my L-Acosamine Hydrochloride unexpectedly low after crystallization?
Low recovery following crystallization is a frequent challenge. The root cause often lies in suboptimal solvent selection, inappropriate cooling rates, or issues with pH adjustment, all of which can lead to the product remaining in the mother liquor or forming unstable crystalline structures.
Potential Causes & Solutions:
-
Inadequate Solvent System: L-Acosamine, being a polar amino sugar, requires a carefully selected solvent/anti-solvent system to induce precipitation.[1] A common issue is the high solubility of the hydrochloride salt in the chosen solvent, preventing efficient crystallization.
-
Solution: Employ a solvent in which L-Acosamine Hydrochloride is sparingly soluble at lower temperatures but reasonably soluble at higher temperatures. A widely used approach is to dissolve the crude product in a minimal amount of a polar solvent like ethanol or methanol and then introduce a less polar anti-solvent, such as isopropanol, ethyl acetate, or diethyl ether, until turbidity is observed.[2] This shift in solvent polarity reduces the solubility of the product, promoting crystallization.
-
-
Precipitation vs. Crystallization: Rapidly adding a large volume of anti-solvent can cause the product to "crash out" as an amorphous solid rather than forming a stable crystalline lattice. This can trap impurities and lead to difficulties in filtration and drying.
-
Solution: Add the anti-solvent slowly, with vigorous stirring, until the solution becomes slightly cloudy. Then, allow the solution to cool gradually. This controlled process encourages the formation of well-defined crystals, which are typically purer and easier to handle.
-
-
Incorrect pH: The hydrochloride salt's stability and solubility are pH-dependent. If the pH of the solution is not optimal, the free base form may be present, which has different solubility characteristics.
-
Solution: Ensure the reaction mixture is sufficiently acidic before initiating crystallization. It may be beneficial to bubble dry HCl gas through an ethereal or methanolic solution of the purified free base to precipitate the hydrochloride salt directly.[2]
-
-
Losses During Washing: Using a wash solvent in which the product has significant solubility will inevitably lead to yield loss.
-
Solution: Wash the filtered crystals with a cold solvent mixture that mirrors the final crystallization medium (e.g., a cold ethanol/ethyl acetate mixture) to minimize dissolution of the product.[3]
-
Troubleshooting Crystallization Parameters:
| Parameter | Common Issue | Recommended Action |
| Solvent Choice | Product remains soluble even at low temperatures. | Screen various solvent/anti-solvent systems (e.g., Methanol/IPA, Ethanol/EtOAc). |
| Cooling Rate | Rapid cooling leads to amorphous precipitation. | Allow the solution to cool to room temperature slowly before transferring to a colder environment (-20°C).[3] |
| pH of Solution | Non-optimal pH affects salt formation and solubility. | Adjust pH to the acidic range to ensure the hydrochloride salt is the predominant species. |
| Washing Solvent | Product dissolves during the washing step. | Use a pre-chilled, saturated solution of the product in the wash solvent or the crystallization solvent mixture.[3] |
Experimental Workflow for Recrystallization:
Caption: A typical workflow for the recrystallization of L-Acosamine Hydrochloride.
Question 2: My HPLC analysis shows persistent impurities after purification. How can I identify and remove them?
The presence of residual impurities after initial purification attempts often points to structurally similar compounds that co-purify with L-Acosamine Hydrochloride. Identifying these impurities is the first step toward devising a more effective purification strategy.
Common Impurities and Their Origins:
-
Diastereomers and Enantiomers: If the synthesis is not perfectly stereocontrolled, other stereoisomers of acosamine may be present.[4][5]
-
Incompletely Reacted Starting Materials: Residual starting materials or intermediates from the synthetic route.
-
Side-Reaction Products: Byproducts formed from competing reaction pathways. For instance, in syntheses involving protection and deprotection steps, incompletely removed protecting groups can lead to impurities.
Identification and Removal Strategies:
-
Impurity Identification:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for identifying the molecular weights of the impurities, which can provide clues about their structures.[6]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: For more detailed structural elucidation, isolating the impurity via preparative HPLC and analyzing it by NMR can be highly informative.[6]
-
Forced Degradation Studies: Subjecting a sample of L-Acosamine Hydrochloride to stress conditions (acid, base, oxidation) can help to intentionally generate potential degradation products, which can then be characterized and used as standards to identify impurities in your sample.[7][8]
-
-
Chromatographic Purification:
-
Reverse-Phase HPLC (RP-HPLC): While challenging for highly polar compounds like amino sugars, RP-HPLC can be effective, especially with specialized columns.[1][9] However, peak tailing can be an issue due to the interaction of the amino group with the stationary phase.[9]
-
Pro-Tip: Using a mobile phase with a low pH can protonate the amine, reducing peak tailing. Ion-pairing reagents can also be employed.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often better suited for the separation of polar compounds like amino sugars. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. Since L-Acosamine has a primary amine, cation-exchange chromatography can be a very effective purification step.[10] Impurities without a basic nitrogen will not be retained, while those with different pKa values can be separated by applying a salt or pH gradient.[10]
-
Chromatography Selection Guide:
| Chromatography Type | Principle | Best For Removing |
| RP-HPLC | Separation based on hydrophobicity. | Less polar impurities. |
| HILIC | Partitioning between a hydrophilic stationary phase and a semi-aqueous mobile phase. | Polar impurities and diastereomers. |
| Ion-Exchange | Separation based on charge. | Impurities with different charge states or pKa values.[10] |
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the purification and handling of L-Acosamine Hydrochloride.
What is the most effective large-scale purification method for L-Acosamine Hydrochloride?
For large-scale purification, a multi-step approach combining crystallization and chromatography is often the most effective and economical strategy.
-
Initial Crystallization: A preliminary crystallization from the crude reaction mixture serves to remove the bulk of impurities and significantly enrich the L-Acosamine Hydrochloride. This is a cost-effective initial step.
-
Ion-Exchange Chromatography: Following crystallization, the partially purified material can be subjected to ion-exchange chromatography.[10] This is a robust and scalable technique that is highly effective at separating amino sugars from neutral or acidic impurities.[10] The product is loaded onto the column, washed to remove non-binding impurities, and then eluted with a change in pH or an increasing salt concentration.[10]
-
Final Crystallization/Precipitation: The fractions containing the pure product from the chromatography step are pooled, and the L-Acosamine Hydrochloride is isolated by a final crystallization or precipitation step. This ensures the final product is in a stable, solid form and removes any residual salts from the chromatography buffers.
Logical Flow for Scalable Purification:
Caption: A robust and scalable purification strategy for L-Acosamine Hydrochloride.
How can I confirm the purity and identity of my final L-Acosamine Hydrochloride product?
A combination of analytical techniques should be employed to confirm both the purity and the chemical identity of the final product.
-
Purity Assessment:
-
HPLC: Use a validated HPLC method, preferably with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) if the molecule has a poor UV chromophore, to determine the percentage purity.[9] It is crucial to use a method that can separate potential isomers.
-
Chiral HPLC: To confirm enantiomeric purity, a specific chiral HPLC method is required.[5][11]
-
-
Identity Confirmation:
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for confirming the structure of the molecule. The chemical shifts, coupling constants, and integration of the peaks should be consistent with the structure of L-Acosamine Hydrochloride.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule by providing a highly accurate mass measurement.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups (e.g., O-H, N-H, C=O).
-
Data Verification Checklist:
| Analytical Technique | Parameter to Check | Purpose |
| HPLC | Peak area percentage | Quantify purity |
| Chiral HPLC | Enantiomeric excess (%ee) | Confirm stereochemical purity[5][11] |
| ¹H and ¹³C NMR | Chemical shifts, coupling constants, integration | Confirm chemical structure |
| HRMS | Accurate mass | Confirm elemental composition[6] |
| IR Spectroscopy | Characteristic absorption bands | Confirm functional groups |
What are the best practices for handling and storing purified L-Acosamine Hydrochloride?
L-Acosamine Hydrochloride is a hydrophilic solid. Proper handling and storage are crucial to maintain its purity and stability.
-
Handling:
-
Handle in a well-ventilated area, and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Due to its hygroscopic nature, minimize its exposure to atmospheric moisture. Handle in a glove box or a low-humidity environment if possible.
-
-
Storage:
-
Store in a tightly sealed container to prevent moisture absorption.
-
Keep in a cool, dry, and dark place. Light and elevated temperatures can promote degradation over time.
-
For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended, ensuring the container is well-sealed to prevent condensation upon removal.
-
By adhering to these troubleshooting guides and best practices, researchers can enhance the efficiency and success of their L-Acosamine Hydrochloride purification protocols.
References
- SIELC Technologies. HPLC Separation of Impurities of Aminosugar.
- Creative Proteomics. Neutral and Amino Sugar Analysis.
- Purolite. Separation and Refining of Amino acids.
- Determination of Amino Sugars in Blood Serum Samples by RP-HPLC Method. (2014).
- Reddit. (2024, September 21). Struggling with yield for a simple reaction: What could I be screwing up?
- Organic Syntheses. Procedure.
- Longdom Publishing. A Validated Chiral Liquid Chromatographic Method for the Enantiom.
- Der Pharma Chemica. (2026, February 19). Identification of Impurities and Improved the Synthesis of Lacosamide.
- Rasayan Journal of Chemistry. HPLC METHOD FOR DETERMINATION OF LACOSAMIDE S(-)ENANTIOMER IN BULK AND PHARMACEUTICAL FORMULATION.
- Der Pharmacia Lettre. (2015). Quantitative estimation of related compounds of lacosamide in oral solution by using reverse phase HPLC.
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2011). HPLC method for determination of lacosamide.
Sources
- 1. aph-hsps.hu [aph-hsps.hu]
- 2. reddit.com [reddit.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Neutral and Amino Sugar Analysis - Creative Proteomics [creative-proteomics.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. rjpbcs.com [rjpbcs.com]
- 9. HPLC Separation of Impurities of Aminosugar | SIELC Technologies [sielc.com]
- 10. diaion.com [diaion.com]
- 11. longdom.org [longdom.org]
Troubleshooting crystallization issues with L-Acosamine Hydrochloride
Technical Support Center: L-Acosamine Hydrochloride Crystallization
Welcome to the technical support guide for L-Acosamine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the crystallization of this chiral amino sugar hydrochloride. As a molecule with multiple stereocenters and hydrophilic functional groups, L-Acosamine Hydrochloride presents unique crystallization challenges. This guide provides in-depth, experience-based solutions to common issues, structured in a practical question-and-answer format.
Section 1: Understanding the Molecule
Before troubleshooting, it's crucial to understand the physicochemical properties of L-Acosamine Hydrochloride. It is the hydrochloride salt of L-Acosamine, a 3-amino-2,3,6-trideoxy-L-arabino-hexose.[1] The presence of hydroxyl and amine groups makes it highly polar and capable of extensive hydrogen bonding, while its hydrochloride salt form enhances its crystallinity compared to the free base.[2][3]
| Property | Value | Source |
| IUPAC Name | (3S,4R,5S)-3-amino-4,5-dihydroxyhexanal;hydrochloride | PubChem[1] |
| Molecular Formula | C₆H₁₄ClNO₃ | PubChem[1] |
| Molecular Weight | 183.63 g/mol | PubChem[1] |
| Description | A chiral amino sugar hydrochloride, expected to be a crystalline solid at room temperature. | General Knowledge |
| Key Features | Multiple chiral centers, primary amine (protonated), two hydroxyl groups. High potential for hydrogen bonding. | General Knowledge |
Section 2: Frequently Asked Questions & Troubleshooting
This section addresses the most common issues encountered during the crystallization of L-Acosamine Hydrochloride.
Q1: My L-Acosamine Hydrochloride "oiled out" during cooling instead of crystallizing. What is happening and how can I resolve this?
Answer:
"Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically occurs when a solution with a high concentration of the solute is cooled, and the supersaturation level becomes so high that it crosses the liquid-liquid phase separation boundary before reaching the nucleation zone for crystals. The resulting "oil" is a highly concentrated, amorphous liquid of your compound.
Causality:
-
Excessive Supersaturation: Cooling the solution too rapidly or using too little solvent can create a level of supersaturation that favors liquid-liquid separation over the more ordered process of crystal nucleation.
-
Presence of Impurities: Impurities can depress the melting point of the solute-solvent system and interfere with the crystal lattice formation, promoting an oily state.
-
Inappropriate Solvent Choice: The chosen solvent may have a very high solvating power even at lower temperatures, preventing the solute molecules from organizing into a crystal lattice.
Troubleshooting Protocol:
-
Reduce Supersaturation Rate:
-
Slower Cooling: Decrease the cooling rate significantly. Instead of a rapid ice bath quench, allow the solution to cool slowly to room temperature, followed by gradual cooling in a refrigerator. This gives molecules more time to orient themselves correctly for nucleation.
-
Increase Solvent Volume: Re-dissolve the oil by gently heating and add 10-20% more solvent. This lowers the overall concentration, potentially avoiding the oiling-out region upon cooling.
-
-
Introduce a Nucleation Site:
-
Seed Crystals: If you have a few crystals from a previous batch, add a single, tiny seed crystal to the slightly supersaturated solution (just below the temperature where it fully dissolves). This provides a template for crystal growth.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can act as nucleation sites.
-
-
Re-evaluate the Solvent System:
-
Consider a solvent system where L-Acosamine Hydrochloride has slightly lower solubility. For instance, if you are using pure methanol, try a mixture of methanol and a less polar co-solvent like isopropanol or acetone. This can modulate the solubility curve to favor crystallization.[4]
-
Q2: I'm getting an amorphous powder or a fine precipitate, not well-defined crystals. What causes this and how can I improve crystal quality?
Answer:
The formation of amorphous material or very fine, poorly-defined crystals is typically caused by rapid nucleation and precipitation, a process often referred to as "crashing out." This happens when the level of supersaturation is built up so quickly that molecules do not have time to arrange themselves into an ordered, low-energy crystal lattice.
Causality:
-
Rapid Anti-Solvent Addition: Adding an anti-solvent (a solvent in which the compound is insoluble) too quickly is a common cause. This drastically and non-homogeneously increases supersaturation.
-
High Solute Concentration: Starting with a solution that is too concentrated can lead to immediate precipitation upon the slightest change in conditions (e.g., cooling).
-
Insufficient Purity: Similar to oiling out, impurities can disrupt crystal growth, leading to smaller, less-ordered particles.
Troubleshooting Protocol:
-
Control the Rate of Supersaturation:
-
Slow Anti-Solvent Addition: If using an anti-solvent method, add the anti-solvent dropwise to the stirred solution of your compound. Add it until the solution just begins to turn cloudy (the nucleation point), then stop and allow time for crystals to form.
-
Vapor Diffusion: For growing high-quality crystals for analysis (like X-ray diffraction), the vapor diffusion method is ideal. Place a vial containing a concentrated solution of your compound inside a sealed jar containing a larger volume of an anti-solvent. The anti-solvent vapor will slowly diffuse into the vial, gradually inducing crystallization.
-
-
Optimize the Solvent/Anti-Solvent System:
-
The goal is to find a solvent that dissolves the compound well at a higher temperature, and an anti-solvent in which it is poorly soluble but is fully miscible with the primary solvent.
-
| Solvent Category | Examples | Rationale for L-Acosamine HCl |
| Primary Solvents (Good) | Water, Methanol, Ethanol | Highly polar protic solvents that can engage in hydrogen bonding and dissolve the polar hydrochloride salt, especially upon heating. |
| Co-solvents (Moderate) | Isopropanol (IPA), Acetonitrile | Can be used in mixtures to fine-tune solubility and reduce the polarity of the primary solvent system. |
| Anti-solvents (Poor) | Acetone, Ethyl Acetate, Diethyl Ether, Dichloromethane (DCM) | These are less polar and will reduce the solvating power of the system, inducing precipitation. Use with caution to avoid crashing out.[2][5] |
-
Purification Check:
-
If problems persist, consider an additional purification step for your material, such as passing it through a short plug of silica gel (if soluble in an appropriate organic solvent) or performing a preliminary precipitation to remove gross impurities before the final, careful crystallization.
-
Q3: How does pH and the presence of other salts affect the crystallization of L-Acosamine Hydrochloride?
Answer:
As a hydrochloride salt of a primary amine, the protonation state of L-Acosamine is highly dependent on pH. The presence of other ionic species (salts) can also significantly influence its solubility through the "common-ion" or "salting-out" effects.
Causality & Scientific Explanation:
-
pH Influence: L-Acosamine Hydrochloride is the salt of a weak base (the amine) and a strong acid (HCl). In solution, it exists in equilibrium. If the pH is raised significantly by adding a base, the protonated amine (R-NH₃⁺) will be deprotonated to the free amine (R-NH₂). The free amine has very different solubility and is often less crystalline, which will prevent the hydrochloride salt from crystallizing. Therefore, maintaining a sufficiently acidic pH is critical.
-
Common-Ion Effect: A study on the related compound Glucosamine Hydrochloride demonstrated that adding a source of chloride ions (like HCl or NaCl) decreases its solubility in water.[6] This is the common-ion effect: the presence of an ion common to the solute (in this case, Cl⁻) shifts the dissolution equilibrium to the left, favoring the solid (crystallized) state.
-
R-NH₃⁺Cl⁻ (solid) ⇌ R-NH₃⁺ (aq) + Cl⁻ (aq)
-
Adding more Cl⁻ pushes the reaction toward the solid.
-
-
Salting Out: High concentrations of other salts (like NaCl or KCl) can reduce the amount of "free" water available to solvate the L-Acosamine Hydrochloride molecules, thereby decreasing its solubility and promoting crystallization.[6]
Practical Application:
-
To Improve Yield: If your yield is low, consider adding a small amount of dilute HCl, or saturating your aqueous/methanolic solution with NaCl, to decrease the solubility of your product. A study on Glucosamine Hydrochloride showed that adding HCl or NaCl led to changes in crystal morphology and could be used to control the crystallization process.[6]
-
To Maintain Stability: Ensure your solvent system is not basic. If your starting material was isolated from a basic solution, you must ensure it is fully converted to the hydrochloride salt before attempting crystallization.
Section 3: Experimental Workflows & Diagrams
Workflow 1: General Troubleshooting for Crystallization Failure
This decision tree provides a logical path for diagnosing and solving common crystallization problems.
Caption: Principle of solvent and anti-solvent selection based on polarity.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 46780080, L-Acosamine Hydrochloride. Retrieved from [Link]
- Google Patents (1975). DE2515591C3 - Process for the extraction of amino acids from raw juices in sugar production.
-
Price, S. L., & Piana, S. (2023). Assessing the Potential for Chiral Separation by Crystallization Using Crystal Energies. Crystal Growth & Design. Retrieved from [Link]
-
Viedma, C., & Cintas, P. (2011). Selective chiral symmetry breaking: when “Left” and “Right” cannot coexist and “Left” is the best option. arXiv preprint arXiv:1104.3835. Retrieved from [Link]
-
Bredenkamp, M. W., & Armstrong, D. W. (2022). Recent advances in the field of chiral crystallization. Chirality. Retrieved from [Link]
-
MDPI (n.d.). Special Issue : Advances in Chiral Crystallization, Resolution and Deracemization. Crystals. Retrieved from [Link]
-
Ardena (n.d.). Chirality in drug development: from racemic mixtures to enantiopure substances. Retrieved from [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]
-
Hampton Research (2015). Crystallization Tips. Retrieved from [Link]
-
ResearchGate (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Kennedy, A. R. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten: Theses. Retrieved from [Link]
-
Reddit (2018). r/chemistry - Ways of crashing out amines. Retrieved from [Link]
-
Wang, Y., et al. (2019). Recent Advances in Chemical Synthesis of Amino Sugars. Molecules. Retrieved from [Link]
-
de la Cruz, H., et al. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Pharmaceutics. Retrieved from [Link]
-
Wikipedia (n.d.). Amino sugar. Retrieved from [Link]
- Google Patents (2005). WO2005055983A2 - Method of preparation of mixed phase co-crystals with active agents.
-
Wang, Q., et al. (2023). Solubility and Crystallization of Glucosamine Hydrochloride in Water with the Presence of Additives. Crystals. Retrieved from [Link]
- World Intellectual Property Organization (2005). WO 2005/055983 A2.
-
Danishefsky, S. J., et al. (2001). Synthesis of the Amino Sugar from C-1027. Organic Letters. Retrieved from [Link]
-
Diaion (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 154417. Retrieved from [Link]
-
Wikipedia (n.d.). Scopolamine. Retrieved from [Link]
-
Wikipedia (n.d.). Methylene blue. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Hydrates and Solvates of Acotiamide Hydrochloride: Crystallization, Structure, Stability and Solubility. ResearchGate. Retrieved from [Link]
-
Al-Zoubi, N., & Arida, A. (2015). Crystallization Conditions and MSZW of Memantine Hydrochloride. ResearchGate. Retrieved from [Link]
Sources
- 1. L-Acosamine Hydrochloride | C6H14ClNO3 | CID 46780080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
High-resolution mass spectrometry (HRMS) characterization of L-Acosamine
Topic: High-Resolution Mass Spectrometry (HRMS) Characterization of L-Acosamine Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists
Executive Summary
L-Acosamine (3-amino-2,3,6-trideoxy-L-arabino-hexose) is a critical amino sugar moiety found in bioactive anthracycline antibiotics and actinoidin-type glycopeptides. Its structural integrity is pivotal for the pharmacological efficacy of antibody-drug conjugates (ADCs) and synthetic carbohydrate vaccines.
While Nuclear Magnetic Resonance (NMR) remains the gold standard for de novo stereochemical assignment, High-Resolution Mass Spectrometry (HRMS) has emerged as the superior tool for high-throughput screening, impurity profiling, and trace-level detection. This guide objectively compares HRMS against traditional characterization methods and provides a self-validating protocol for its analysis.
Part 1: The Analyte Profile
Before establishing a protocol, one must define the physicochemical constraints of the target.
| Property | Specification |
| IUPAC Name | 3-amino-2,3,6-trideoxy-L-arabino-hexose |
| Chemical Formula | |
| Exact Mass (Monoisotopic) | 147.08954 Da |
| Protonated Ion | 148.09682 Da |
| Structural Challenge | Stereoisomer of L-Daunosamine (L-lyxo) and L-Ristosamine (L-ribo). |
| Solubility | Highly polar; poor retention on C18 without derivatization. |
Part 2: Comparative Analysis of Characterization Methods
This section evaluates HRMS against its primary alternatives: NMR and Low-Resolution MS (Triple Quadrupole).
HRMS (Orbitrap/Q-TOF) vs. NMR
-
The Conflict: NMR provides unambiguous stereochemical data (e.g.,
-coupling constants to distinguish arabino vs. lyxo configurations) but suffers from low sensitivity. HRMS offers sub-ppm mass accuracy but cannot inherently distinguish diastereomers without chromatographic separation. -
The Verdict: Use NMR for the initial structural certification of your standard. Use HRMS for routine batch release, impurity profiling, and biological matrix analysis .
HRMS vs. Low-Res MS (QQQ)
-
The Conflict: Triple quadrupoles (QQQ) are the standard for quantitation (MRM mode) but lack the resolution to distinguish L-Acosamine from isobaric interferences or background noise in complex matrices.
-
The Verdict: HRMS is mandatory for synthesis validation . A QQQ cannot confirm if a peak at m/z 148.1 is L-Acosamine or a contaminant with nominal mass 148.
Table 1: Performance Matrix
| Feature | HRMS (Orbitrap/Q-TOF) | NMR (600 MHz) | Low-Res MS (QQQ) | Derivatization GC-MS |
| Mass Accuracy | < 3 ppm (Excellent) | N/A | ~1000 ppm (Low) | N/A |
| Stereo-differentiation | Moderate (Requires LC) | Excellent (Coupling constants) | Low | High (Retention Indices) |
| Sample Requirement | Nanograms (ng) | Milligrams (mg) | Picograms (pg) | Micrograms ( |
| Throughput | High (mins) | Low (hours) | High (mins) | Low (requires prep) |
Part 3: Strategic Decision Workflow
The following diagram illustrates the decision logic for choosing the correct analytical path based on sample stage.
Figure 1: Decision matrix for L-Acosamine characterization. High-contrast nodes indicate primary decision points.
Part 4: Experimental Protocol (HILIC-HRMS)
Because L-Acosamine is a polar amino sugar, standard C18 chromatography fails to retain it, leading to elution in the void volume (ion suppression zone). Hydrophilic Interaction Liquid Chromatography (HILIC) is the required approach.
Sample Preparation
-
Solvent: Dissolve sample in 50:50 Acetonitrile:Water (
) with 0.1% Formic Acid. -
Concentration: Target 1–10
g/mL. -
Filtration: 0.22
m PTFE filter (avoid Nylon, which can bind amino sugars).
LC-MS Configuration
-
Column: Amide-HILIC (e.g., Waters XBridge Amide or TSKgel Amide-80), 2.1 x 100 mm, 2.5
m.-
Why? Amide phases interact with the hydroxyls and amine group, providing superior retention over bare silica.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Why? Low pH ensures the amine is protonated (
), improving ionization efficiency in ESI+.
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient:
-
0–1 min: 90% B (Isocratic hold for loading)
-
1–10 min: 90%
60% B (Linear gradient) -
10–12 min: 60% B (Hold)
-
12.1 min: 90% B (Re-equilibration for 5 mins)
-
Mass Spectrometry Parameters (Orbitrap Example)
-
Ionization: Heated Electrospray Ionization (HESI), Positive Mode.
-
Resolution: 60,000 or 120,000 @ m/z 200.
-
Scan Range: m/z 50 – 500.
-
Lock Mass: Use polysiloxane background ion (m/z 371.1012) or internal standard for <2 ppm accuracy.
Part 5: Data Interpretation & Fragmentation
A self-validating HRMS experiment must match three criteria: Exact Mass, Isotopic Pattern, and Fragmentation Fingerprint.
Exact Mass & Isotopic Pattern
-
Observed Ion:
-
Theoretical m/z: 148.0968
-
Acceptance Criteria: Error < 5 ppm.
-
Adducts: Watch for
(m/z 170.0788) or (m/z 186.0527). High sodium adducts suggest poor desalting.
Fragmentation Pathways (MS/MS)
Amino sugars exhibit distinct neutral losses. In Higher-energy Collisional Dissociation (HCD), L-Acosamine follows this decay pathway:
-
Precursor: m/z 148.0968
-
Loss of Ammonia (
): m/z 131.0703 (Characteristic of free amines). -
Loss of Water (
): m/z 130.0863 (From hydroxyl groups). -
Combined Loss (
): m/z 113.0597.
Figure 2: MS/MS fragmentation pathway for L-Acosamine. The loss of ammonia (17 Da) is a diagnostic feature of the amino-sugar class.
Part 6: Distinguishing Isomers (The "Daunosamine Problem")
L-Acosamine and L-Daunosamine are epimers. HRMS alone cannot distinguish them as their exact mass and fragmentation patterns are nearly identical.
The Solution: To validate L-Acosamine specifically, you must run a standard of L-Daunosamine under the HILIC conditions described above.
-
L-Acosamine (arabino): Typically elutes earlier on Amide-HILIC columns due to stereochemical orientation of hydroxyls affecting hydrogen bonding with the stationary phase.
-
L-Daunosamine (lyxo): Typically elutes later.
Note: If standards are unavailable, chemical derivatization (e.g., acetylation) followed by GC-MS or NMR is required for absolute configuration.
References
-
PubChem. (2025).[1] L-Acosamine Hydrochloride | C6H14ClNO3.[2] National Library of Medicine. [Link]
-
Wovkulich, P. M., & Uskoković, M. R. (1981). A chiral synthesis of L-acosamine and L-daunosamine via an enantioselective intramolecular [3 + 2] cycloaddition. Journal of the American Chemical Society.[3] [Link]
-
VandenBoer, T. C., et al. (2020). Quantitation of amino sugars by HILIC-MS/MS. Journal of Chromatography A. [Link]
-
Thibodeaux, C. J., et al. (2008). In Vitro Reconstitution of the dTDP-L-Daunosamine Biosynthetic Pathway. ACS Chemical Biology. (Differentiation of amino sugar biosynthetic products). [Link]
Sources
Comparative Guide: Biological Activity of L-Acosamine vs. L-Ristosamine Derivatives
Executive Summary
This guide provides an in-depth technical comparison of L-Acosamine and L-Ristosamine derivatives, focusing on their application in anthracycline antibiotics. While both are 3-amino-2,3,6-trideoxyhexoses used to modulate the pharmacological profile of aglycones (like daunomycinone), they exhibit distinct biological behaviors driven by their stereochemistry.
-
L-Acosamine (L-arabino) : The sugar moiety of Epirubicin . It confers a critical balance of high antitumor efficacy and reduced cardiotoxicity due to specific metabolic pathways (glucuronidation).
-
L-Ristosamine (L-ribo) : A stereoisomer primarily found in the antibiotic ristomycin. In anthracycline drug design, it serves as a high-value structure-activity relationship (SAR) probe, revealing the stringent steric requirements of the DNA minor groove and Topoisomerase II interaction.
Structural Basis of Biological Difference
The biological divergence between these two sugars stems entirely from their stereochemical configuration at the C3 and C4 positions. This "molecular shape" dictates how the drug fits into the DNA double helix and how it is processed by liver enzymes.
Stereochemical Comparison
Both sugars are 3-amino-2,3,6-trideoxy-L-hexoses. The parent compound, L-Daunosamine (found in Doxorubicin), has the L-lyxo configuration.
| Feature | L-Daunosamine (Parent) | L-Acosamine (Derivative) | L-Ristosamine (Derivative) |
| Configuration | L-lyxo | L-arabino | L-ribo |
| C3-Amino / C4-Hydroxyl | trans | cis | cis |
| C4-Hydroxyl Orientation | Axial | Equatorial | Axial |
| Key Structural Note | C4-OH points "up" (axial) | C4-OH points "down" (equatorial) | C3-NH2 inverted relative to Acosamine |
Visualization: Stereochemical Relationships
The following diagram illustrates the precise stereochemical inversions that differentiate these sugars.
Caption: Stereochemical tree showing the relationship between the natural Daunosamine and its synthetic isomers Acosamine and Ristosamine.
Biological Performance Comparison
Antitumor Activity & Cytotoxicity
The orientation of the sugar residues affects the stability of the Drug-DNA-Topoisomerase II ternary complex.
| Metric | L-Acosamine Derivatives (e.g., Epirubicin) | L-Ristosamine Derivatives |
| Primary Indication | Breast, Ovarian, Gastric Cancers (Clinical Standard). | Experimental / Antibacterial (Ristomycin).[1] |
| Cytotoxicity (IC50) | High. Comparable to Doxorubicin (approx. 0.3–0.5 µM in HeLa/MCF-7 lines). | Variable/Lower. Generally shows reduced potency in anthracycline scaffolds compared to lyxo and arabino isomers. |
| DNA Binding Affinity | Strong. The equatorial C4-OH does not sterically hinder minor groove insertion. | Moderate. The specific ribo configuration can introduce steric clashes in the minor groove, destabilizing the intercalation complex. |
| Drug Resistance | Effective against some Doxorubicin-resistant lines due to altered uptake kinetics. | Limited data; often used to probe resistance mechanisms rather than treat them. |
Toxicology & Metabolism (The Critical Advantage)
The most significant differentiator is cardiotoxicity .
-
L-Acosamine (Epirubicin): The equatorial C4-hydroxyl group is accessible to the enzyme UDP-glucuronosyltransferase . This allows the drug to be conjugated with glucuronic acid and excreted rapidly via the bile.
-
Result: Shorter half-life, significantly reduced cumulative cardiotoxicity compared to Doxorubicin.
-
-
L-Ristosamine: The axial/cis arrangement often prevents efficient glucuronidation. Derivatives containing this sugar typically lack the "safety valve" metabolic pathway seen with Acosamine.
Mechanism of Action: Molecular Docking
The biological activity is driven by how the sugar "anchors" the drug to DNA.
-
Intercalation: The aglycone (tetracyclic ring) slides between DNA base pairs.
-
Minor Groove Binding: The amino sugar sits in the minor groove.
-
The C3-Amino group forms electrostatic interactions with the phosphate backbone.
-
The C4-Hydroxyl group interacts with water molecules or base pairs.
-
-
Topoisomerase II Poisoning: The complex prevents the enzyme from religating DNA strands, causing apoptosis.
Pathway Diagram: From Structure to Apoptosis
Caption: Mechanistic divergence where sugar stereochemistry dictates both the efficacy of DNA damage and the safety profile via metabolic clearance.
Experimental Protocols
To validate these differences in your own lab, follow these standardized protocols.
A. Synthesis of Glycosides (Glycal Approach)
This method, adapted from Ding et al., allows for the parallel synthesis of both isomers.
-
Starting Material: 3,4-di-O-acetyl-6-deoxy-L-glucal.[2]
-
Reagents: Phenylsulfenyl chloride (PhSCl), Silver triflate (AgOTf).
-
Procedure:
-
Dissolve glucal in dry CH₂Cl₂ at -78°C.
-
Add PhSCl to form the episulfonium ion intermediate.
-
Differentiation: Nucleophilic attack by nitrogen sources (e.g., azide) and subsequent reduction controls the C3 stereochemistry.
-
Note: Specific hydride reduction conditions (e.g., L-Selectride vs. NaBH4) determine the C4 axial vs. equatorial outcome (Ristosamine vs. Acosamine).
-
B. In Vitro Cytotoxicity Assay (MTT)
Objective: Determine IC50 values against MCF-7 (Breast Cancer) cells.[1]
-
Seeding: Plate MCF-7 cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add serial dilutions (0.01 µM to 10 µM) of:
-
Compound A (L-Acosamine derivative / Epirubicin).
-
Compound B (L-Ristosamine derivative).[2]
-
Control (Doxorubicin).
-
-
Incubation: 48 hours at 37°C, 5% CO₂.
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm.
-
Calculation: Plot dose-response curves to calculate IC50.
-
Expected Result: Acosamine IC50 ≈ 0.3 µM; Ristosamine IC50 > 1.0 µM (typically less potent).
-
C. DNA Binding Affinity (Fluorescence Quenching)
Objective: Measure the binding constant (
-
Preparation: Prepare a 10 µM solution of the anthracycline derivative in Tris-HCl buffer (pH 7.4).
-
Titration: Add increasing concentrations of CT-DNA (0 to 100 µM) to the drug solution.
-
Measurement: Record fluorescence emission (Excitation: 480 nm; Emission: 590 nm).
-
Analysis: Anthracycline fluorescence quenches upon intercalation. Use the Scatchard equation:
-
Where
= bound drug/DNA bp, = free drug concentration.
-
References
-
Arcamone, F., et al. (1975). Synthesis and antitumor activity of 4'-epi-adriamycin (Epirubicin).Journal of Medicinal Chemistry .
-
Ding, F., William, R., Wang, F., Ma, J., Ji, L., & Liu, X. W. (2011). A short and highly efficient synthesis of L-ristosamine and L-epi-daunosamine glycosides.[2]Organic Letters , 13(4), 652-655.
-
Horton, D., Priebe, W., & Varela, O. (1984). Synthesis and antitumor activity of 3'-deamino-3'-hydroxydoxorubicin: A facile procedure for the preparation of doxorubicin analogs.The Journal of Antibiotics , 37(8), 853-858.
-
Minotti, G., et al. (2004). Anthracyclines: molecular advances and pharmacologic developments in antitumor activity and cardiotoxicity.Pharmacological Reviews , 56(2), 185-229.
-
Crich, D., & Smith, M. (2001). 1-Benzenesulfinyl Piperidine/Triflic Anhydride: A Potent Combination of Shelf-Stable Reagents for the Low-Temperature Conversion of Thioglycosides to Glycosyl Triflates and for the Formation of Diverse Glycosidic Bonds.Journal of the American Chemical Society , 123(37), 9015–9020.
Sources
X-ray crystallography data for L-Acosamine Hydrochloride conformation
An objective comparison of L-Acosamine Hydrochloride's conformation is crucial for researchers in drug development and carbohydrate chemistry. This guide provides an in-depth analysis of its expected solid-state structure, benchmarked against experimentally determined conformations of related 3-amino-sugars. By grounding our discussion in the principles of pyranose ring stability and the practicalities of X-ray crystallography, we offer a comprehensive resource for scientists in the field.
Theoretical Framework: The Energetics of Pyranose Conformation
The six-membered pyranose ring of sugars like L-Acosamine is not planar. To minimize internal strain, it adopts puckered three-dimensional arrangements.[1] The most common and stable of these are the "chair" and "boat" conformations, analogous to those of cyclohexane.[2]
-
Chair Conformation: This is typically the most stable form as it minimizes steric hindrance by positioning substituents in either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.[2] Equatorial positions are generally more favorable for bulky substituents to avoid 1,3-diaxial interactions, a form of steric repulsion.[2]
-
Boat and Skew-Boat Conformations: These are higher-energy alternatives to the chair form. The boat conformation suffers from significant steric crowding between substituents, making it less stable.[1]
The specific conformation adopted by a sugar is a delicate balance of several factors, including steric hindrance, and electronic effects like the anomeric effect. Computational methods, such as Density Functional Theory (DFT), can be used to predict the relative energies and populations of these different conformers in solution.[3] For L-Acosamine, a derivative of L-arabinose, the substituents' stereochemistry dictates the most stable chair form.
Caption: Energy landscape of pyranose ring conformations.
Comparative Structural Analysis
While a publicly available crystal structure for L-Acosamine Hydrochloride is not readily accessible, we can infer its likely conformation and compare it with known structures of similar 3-amino-sugars. A study by Jenkins et al. provides X-ray crystal structures for methyl 3-amino-3-deoxy-α-D-altropyranoside and methyl 3-amino-3-deoxy-α-D-glucopyranoside, which serve as excellent benchmarks.[4][5]
Predicted Conformation of L-Acosamine Hydrochloride:
Based on its L-arabinose configuration, L-Acosamine is expected to adopt a chair conformation that places the maximum number of bulky substituents in the more stable equatorial positions. The protonated amino group (-NH3+) will form strong hydrogen bonds with the chloride counter-ion and neighboring hydroxyl groups, significantly influencing the crystal packing.[6][7]
Experimentally Determined Conformations of Related Aminosugars:
The crystal structures of the 3-amino-sugars synthesized by Jenkins et al. confirm that both molecules adopt a chair conformation in the solid state.[4][5] This provides strong evidence that this is the most stable conformation for this class of compounds.
| Feature | Predicted L-Acosamine HCl | Methyl 3-amino-3-deoxy-α-D-altropyranoside[4][5] | Methyl 3-amino-3-deoxy-α-D-glucopyranoside[4][5] |
| Ring Conformation | Expected to be a chair | Experimentally confirmed chair | Experimentally confirmed chair |
| Key Substituent Positions | C1-OH, C4-OH, and C5-Methyl group positions will determine the dominant chair form | Substituents arranged to minimize steric hindrance | Substituents arranged to minimize steric hindrance |
| Influence of Amino Group | Protonated (-NH3+), acting as a hydrogen bond donor | Neutral (-NH2), participating in hydrogen bonding | Neutral (-NH2), participating in hydrogen bonding |
| Role of Counter-ion | Chloride ion will be a key acceptor in a network of hydrogen bonds | Not applicable | Not applicable |
Experimental Workflow: Single-Crystal X-ray Diffraction
Determining the precise three-dimensional structure of a molecule like L-Acosamine Hydrochloride is achieved through single-crystal X-ray diffraction.[8][9] This powerful technique provides atomic-level resolution of the molecular structure within a crystal.[10]
Caption: Workflow for small molecule X-ray crystallography.
Step-by-Step Methodology
1. Crystal Growth:
-
Objective: To obtain single crystals of sufficient size and quality for diffraction.[11]
-
Protocol Rationale: The slow evaporation of a saturated solution is a common and effective method. The choice of solvent is critical; it must be one in which the compound is moderately soluble. For hydrochloride salts, polar protic solvents or solvent mixtures (e.g., methanol/ether, ethanol/water) are often successful. The slow rate of evaporation allows for the ordered arrangement of molecules into a crystal lattice.
-
Procedure:
-
Dissolve a small amount of L-Acosamine Hydrochloride in a suitable solvent or solvent system in a clean vial.
-
Gently warm the solution if necessary to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
Cover the vial with a cap that has small perforations to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
-
2. Data Collection:
-
Objective: To measure the intensities and positions of X-rays diffracted by the crystal.
-
Protocol Rationale: A single crystal is mounted on a goniometer and rotated in a beam of monochromatic X-rays. The diffracted beams are recorded by a detector. Low temperatures (typically around 100 K) are used to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.[8]
-
Procedure:
-
Carefully select a well-formed, clear crystal (typically 0.1-0.3 mm in size).
-
Mount the crystal on a suitable holder (e.g., a glass fiber or a loop) with a cryoprotectant oil.
-
Place the mounted crystal on the goniometer head of the X-ray diffractometer.
-
Cool the crystal to the desired temperature using a cryostream.
-
Perform an initial set of diffraction images to determine the unit cell parameters and crystal quality.
-
Execute a full data collection strategy, rotating the crystal through a range of angles to capture a complete and redundant set of diffraction data.
-
3. Structure Solution and Refinement:
-
Objective: To convert the diffraction data into a three-dimensional model of the electron density and, subsequently, an atomic model of the molecule.
-
Protocol Rationale: The collected diffraction intensities are used to solve the "phase problem" and generate an initial electron density map. From this map, the positions of the atoms can be determined. This initial model is then refined against the experimental data to improve its accuracy.
-
Procedure:
-
Process the raw diffraction images to integrate the intensities of the reflections and apply corrections.
-
Solve the crystal structure using direct methods or Patterson methods to obtain initial phases.
-
Build an initial atomic model into the resulting electron density map.
-
Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods.
-
Locate and add hydrogen atoms to the model.
-
Validate the final structure using established crystallographic metrics. The final model is typically deposited in a crystallographic database as a .cif file.
-
References
-
Kalinowski, M. A., et al. (2020). Pyranose ring conformations in mono- and oligosaccharides: a combined MD and DFT approach. RSC Publishing. Available at: [Link]
-
StudySmarter. Pyranose Conformations Explained. Available at: [Link]
-
Isbell, H. S., & Tipson, R. S. (1959). Conformations of the Pyranoid Sugars. I. Classification of Conformers. Journal of Research of the National Bureau of Standards, 64A(2), 171-176. Available at: [Link]
-
Falah, F., & Hassanain, H. 6 Pyranose and Furanose rings formation. Available at: [Link]
-
Tvaroska, I., & Pérez, S. (1986). Theoretical studies on the conformation of saccharides - I. Conformational flexibility of the pyranose ring. ResearchGate. Available at: [Link]
-
Maxwell, V. L., et al. (2006). Synthesis, glycosidase activity and X-ray crystallography of 3-amino-sugars. Organic & Biomolecular Chemistry, 4(14), 2724-2732. Available at: [Link]
-
Maxwell, V. L., et al. (2006). Synthesis, glycosidase activity and X-ray crystallography of 3-amino-sugars. PubMed. Available at: [Link]
-
The University of Queensland. Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Available at: [Link]
-
Extance, A. (2022). XFELs make small molecule crystallography without crystals possible. Chemistry World. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 46780080, L-Acosamine Hydrochloride. Available at: [Link]
-
Excillum. Small molecule crystallography. Available at: [Link]
-
ResearchGate. The molecular structure of 1 as solved by X-ray crystallography. Available at: [Link]
-
IUCr. (2023). How to grow crystals for X-ray crystallography. Available at: [Link]
-
Wikipedia. X-ray crystallography. Available at: [Link]
-
Wang, Y., et al. (2023). Recent Advances in Chemical Synthesis of Amino Sugars. Molecules, 28(12), 4721. Available at: [Link]
-
ResearchGate. View of the structure of the crystals of the hydrochloride salt of 1,5-diphenylbiguanide. Available at: [Link]
-
Hitchings, T. J., et al. (2015). Analysis of a new hydrochloride salt of the common pharmaceutical metformin. CrystEngComm, 17, 8334-8338. Available at: [Link]
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Pyranose Conformations Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Pyranose ring conformations in mono- and oligosaccharides: a combined MD and DFT approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, glycosidase activity and X-ray crystallography of 3-amino-sugars - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, glycosidase activity and X-ray crystallography of 3-amino-sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of a new hydrochloride salt of the common pharmaceutical metformin - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00711A [pubs.rsc.org]
- 8. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 9. excillum.com [excillum.com]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. iucr.org [iucr.org]
Optical Rotation Values for Validating L-Acosamine Enantiomeric Purity
Content Type: Comparative Technical Guide Audience: Researchers, Medicinal Chemists, and QA/QC Professionals[1]
Executive Summary
In the synthesis of anthracycline antibiotics (e.g., Actinoidin) and novel glycopeptide therapeutics, L-Acosamine (3-amino-2,3,6-trideoxy-L-arabino-hexose) is a critical chiral building block.[1] Historically, specific optical rotation (
This guide objectively compares the utility of Polarimetry versus Chiral HPLC for validating L-Acosamine.[1] While optical rotation provides a rapid identity check, it lacks the resolution required for GMP-grade validation.[1] We provide experimental protocols for both, establishing Chiral HPLC as the definitive "Gold Standard" for quantifying enantiomeric excess (
Part 1: The Technical Challenge
1.1 The Molecule and the Mutarotation Trap
L-Acosamine exists in dynamic equilibrium in solution. Unlike its stable glycoside derivatives (e.g., Methyl
- -L-Acosamine: Typically exhibits a strongly negative rotation.[1]
- -L-Acosamine: Exhibits a less negative (or weakly positive) rotation.
-
Equilibrium: The observed rotation is a weighted average of these forms, highly sensitive to:
-
Time: Fresh solutions vs. equilibrated (24h+) solutions.
-
pH: Acidic conditions (HCl salt) stabilize the anomeric center differently than neutral water.
-
Solvent: Water vs. Methanol.
-
1.2 Structural Visualization
Figure 1: Mutarotation equilibrium of L-Acosamine. The observed optical rotation drifts until thermodynamic equilibrium is reached, making "single-point" measurements unreliable for purity without strict time controls.[1]
Part 2: Comparative Analysis of Validation Methods
2.1 Method 1: Optical Rotation (Polarimetry)
-
Role: Qualitative Identity Check.
-
Standard Value: Literature values for the HCl salt vary significantly due to the mutarotation described above. The most reliable reference points are for the stable derivatives .
Table 1: Reference Optical Rotation Values for L-Acosamine & Derivatives
| Compound Form | Solvent | Stability | Suitability for QC | |
| L-Acosamine HCl | Water | Low (Mutarotates) | Low (Drifts over time) | |
| Methyl | Methanol | High (Locked Anomer) | High (Stable Reference) | |
| CHCl | High | Medium (Requires derivatization) |
*Note: Values for the free HCl salt are highly variable in literature.[1] The D-enantiomer (D-Acosamine HCl) is reported to be "downward mutarotating" (positive to less positive) [1]. Therefore, L-Acosamine HCl mutarotates from negative to less negative. **Estimated based on enantiomeric relationship to D-angolosamine/D-acosamine glycosides [2].[1]
2.2 Method 2: Chiral HPLC (The Alternative)
-
Role: Quantitative Purity Determination (
). -
Mechanism: Direct separation of enantiomers using chiral stationary phases (CSPs) or derivatization with chiral reagents (e.g., Mosher's acid, though CSP is preferred for speed).
Comparison Matrix: Polarimetry vs. Chiral HPLC
| Feature | Polarimetry (OR) | Chiral HPLC |
| Specificity | Low (Aggregates all chiral species) | High (Resolves Enantiomers & Diastereomers) |
| Limit of Detection | ~1-2% impurity | < 0.1% impurity |
| Sample Requirement | High (>10 mg) | Low (< 1 mg) |
| Time to Result | Fast (< 5 min) | Medium (20-30 min) |
| Verdict | Screening Only | Validation Standard |
Part 3: Experimental Protocols
Protocol A: Polarimetric Screening (The "Quick Check")
Use this only to confirm the L-series configuration, not for final purity release.
-
Preparation: Weigh 100 mg of L-Acosamine HCl.
-
Dissolution: Dissolve in 10.0 mL of HPLC-grade water (Concentration
). -
Equilibration (CRITICAL): Allow the solution to stand at 20°C for 24 hours to reach mutarotation equilibrium.
-
Rapid Alternative: Add a trace of ammonia vapor to catalyze equilibrium, then re-acidify (risky for degradation).
-
-
Measurement: Zero the polarimeter with pure water. Measure rotation at 589 nm (Sodium D-line).
-
Calculation:
Protocol B: Chiral HPLC Validation (The "Gold Standard")
This protocol resolves L-Acosamine from D-Acosamine and other diastereomers.
-
Column Selection: Crown Ether Column (e.g., Crownpak CR-I) or Zwitterionic Teicoplanin (e.g., Chirobiotic T).
-
Why? Amino sugars are polar and basic. Crown ethers bind the primary amine ammonium ion enantioselectively.
-
-
Mobile Phase: Perchloric acid (HClO
) pH 1.5 to 2.0 (aqueous).-
Note: Low pH ensures the amine is fully protonated (
) for binding to the crown ether.
-
-
Conditions:
-
Flow Rate: 0.5 mL/min.
-
Temperature: 15°C (Lower temperature often improves chiral resolution).
-
Detection: RI (Refractive Index) or ELSD (Evaporative Light Scattering) as L-Acosamine lacks a strong UV chromophore.
-
-
Workflow Visualization:
Figure 2: Decision tree for validating L-Acosamine purity. Polarimetry serves as a gatekeeper, while HPLC provides the definitive certificate of analysis data.[1]
References
-
Suami, T., et al. (1984). An Alternative Synthesis of Acosamine and Ristosamine.[1] Journal of Carbohydrate Chemistry, 3(3), 429-448.[1] Link
-
Bognar, R., et al. (1977). The synthesis of D-angolosamine.[1] Canadian Journal of Chemistry, 55, 3651-3659.[1] Link
-
Pelyvas, I., et al. (1980). Synthesis of L-acosamine and 1-thio-L-acosamine derivatives.[1][3] Carbohydrate Research, 84(2), C5-C8. Link
-
PubChem. (n.d.). L-Acosamine Hydrochloride (CID 46780080). National Institutes of Health.[1] Link
-
Lee, W., et al. (2007). Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method. Journal of Chromatography A, 1155(2), 230-233. Link
Sources
Reference Standards for 3-Amino-2,3,6-Trideoxyhexoses Analysis: A Comparative Guide
Executive Summary & The Analytical Challenge
3-amino-2,3,6-trideoxyhexoses (e.g., Daunosamine , Acosamine , Ristosamine ) are critical carbohydrate moieties in anthracycline antibiotics (Doxorubicin, Daunorubicin) and emerging Antibody-Drug Conjugates (ADCs). Their analysis is notoriously difficult due to three convergence factors:
-
Lack of Chromophores: These sugars are UV-transparent, necessitating derivatization or mass spectrometry.
-
Stereochemical Instability: The C4 and C5 positions are prone to epimerization under harsh hydrolysis conditions.
-
Standard Scarcity: Unlike common hexoses, certified reference materials (CRMs) for the isolated sugars are rare.
This guide compares the two primary approaches for establishing reference standards: In-Situ Hydrolytic Generation (derived from pharmacopeial APIs) vs. Synthetic Isolated Standards (custom chemical synthesis).
Comparative Analysis: Source Material Options
In the absence of a NIST-traceable CRM for Daunosamine, laboratories must choose between deriving the standard from a high-purity parent drug or purchasing a synthetic intermediate.
Table 1: Performance Matrix of Reference Standard Sources
| Feature | Option A: In-Situ Hydrolytic Generation (Recommended) | Option B: Synthetic Isolated Standard |
| Source Material | USP/EP Grade Doxorubicin/Daunorubicin HCl | Custom Chemical Synthesis (e.g., from Glycan vendors) |
| Traceability | High : Traceable to the USP/EP parent standard purity. | Variable : Depends on vendor CoA; rarely pharmacopeial grade. |
| Purity Profile | Predictable (Parent Drug + Aglycone). | Unpredictable (Synthetic byproducts, heavy metal catalysts). |
| Stoichiometry | 1:1 (Sugar:Aglycone) allows self-validation. | Direct weighing (subject to hygroscopicity errors). |
| Stability | High (Parent drug is stable powder). | Low (Free amino sugars are hygroscopic and unstable). |
| Cost | Low (uses existing API stock). | High (>$500/mg for custom synthesis). |
| Primary Risk | Incomplete hydrolysis or acid-catalyzed degradation. | Stereochemical impurity (epimers) from synthesis. |
Expert Insight: The "Stoichiometric Anchor"
Why Option A wins for Regulated Work: When you hydrolyze a USP-grade Doxorubicin standard (purity >98%), you generate Daunosamine and Doxorubicinone in a precise 1:1 molar ratio. By quantifying the stable Aglycone (which has a strong UV chromophore) alongside the sugar, you create a self-validating system . If the Aglycone recovery is 100%, the Sugar recovery is theoretically 100%, barring degradation. Synthetic standards lack this internal control.
Detailed Experimental Protocols
These protocols are designed to be self-validating . We utilize FMOC-Cl (9-fluorenylmethyl chloroformate) derivatization, which targets the primary amine of the sugar, rendering it hydrophobic and highly fluorescent for Reverse-Phase LC.
Protocol A: In-Situ Generation & Derivatization (The "Gold Standard")
Objective: Generate Daunosamine standard from Doxorubicin HCl and derivatize for LC-MS/FLD.
Reagents:
-
Parent Std: Doxorubicin HCl (USP Reference Standard).
-
Hydrolysis Acid: 0.2 M HCl.
-
Buffer: 0.2 M Borate Buffer, pH 8.5 (Critical for FMOC reaction).
-
Derivatizing Agent: 5 mM FMOC-Cl in Acetonitrile (ACN).
-
Quencher: 1-Adamantanamine (ADAM) or hydrophobic amine (optional, to remove excess FMOC).
Step-by-Step Workflow:
-
Hydrolysis (The Release):
-
Dissolve 10 mg Doxorubicin HCl in 10 mL of 0.2 M HCl.
-
Heat at 80°C for 60 minutes . ( Note: Higher temps >90°C risk degradation of the sugar; lower temps <60°C yield incomplete hydrolysis.)
-
Validation Check: Analyze an aliquot by HPLC-UV (254 nm). The red Doxorubicin peak should disappear, replaced by the Doxorubicinone aglycone peak.
-
-
Neutralization:
-
Cool to room temperature.
-
Add equal volume of 0.2 M NaOH to neutralize (pH ~7.0). Caution: Do not overshoot pH > 9 prior to buffering, or sugar degradation accelerates.
-
-
Derivatization (The Tagging):
-
Mix 100 µL Hydrolysate + 100 µL Borate Buffer (pH 8.5) .
-
Add 200 µL FMOC-Cl solution . Vortex immediately.
-
Incubate at Ambient Temp for 10 minutes .
-
Mechanism:[1] FMOC-Cl reacts with the C3-amine. Excess FMOC-Cl hydrolyzes to FMOC-OH (fluorescent interference) or is quenched.
-
-
Cleanup (The Separation):
-
Add 50 µL of 1-Adamantanamine (if using) to scavenge excess FMOC-Cl.
-
Inject directly onto RP-HPLC or dilute with Mobile Phase A.
-
Visualizations & Workflows
Diagram 1: The Self-Validating Analytical Workflow
This diagram illustrates the logical flow of using the Parent Drug as the primary reference material, highlighting the "Stoichiometric Check" that ensures data integrity.
Caption: Workflow utilizing parent drug hydrolysis to generate a stoichiometrically validated Daunosamine standard.
Diagram 2: Reaction Pathway & Degradation Risks
Understanding the chemistry is vital to troubleshooting. This diagram maps the derivatization pathway and the critical epimerization risks if pH/Temp are uncontrolled.
Caption: Reaction pathway showing FMOC derivatization and critical degradation (epimerization) risks.
References
-
Horton, D., et al. (1977). "Preparation of 3-amino-2,3,6-trideoxy-D-arabino-hexose hydrochloride and its N-trifluoroacetyl derivative." Carbohydrate Research.
-
BOC Sciences. "Doxorubicin Hydrochloride and Impurities." Product Catalog.
-
Waters Corporation. "Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry." Application Note.
-
Thermo Fisher Scientific. "Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines." Technical Guide.
-
Piotrowska, M., et al. (2022). "Comparative Study of Various Procedures for Extracting Doxorubicin from Animal Tissue Samples." Molecules.
Sources
Safety Operating Guide
L-Acosamine Hydrochloride proper disposal procedures
L-Acosamine Hydrochloride Proper Disposal Procedures
Executive Summary & Immediate Action
L-Acosamine Hydrochloride (CAS: 56501-70-3) is a specialized amino sugar intermediate, often used in the synthesis of anthracycline antibiotics (e.g., aclarubicin).[1] While not classified as a P-list or U-list acutely hazardous waste under US EPA RCRA regulations, it should be handled with the Precautionary Principle applied to bioactive pharmaceutical intermediates.[1]
Core Disposal Directive: Do NOT dispose of L-Acosamine Hydrochloride down the drain. Despite being a sugar derivative, its role as a bioactive precursor necessitates thermal destruction (incineration) to prevent environmental accumulation or bioactive persistence.[1]
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step in safe disposal.
| Parameter | Data | Relevance to Disposal |
| Chemical Name | L-Acosamine Hydrochloride | Proper labeling for waste manifests. |
| IUPAC Name | (3S,4R,5S)-3-amino-4,5-dihydroxyhexanal;hydrochloride | Identifies functional groups (amine, aldehyde potential).[1] |
| CAS Number | 56501-70-3 | Unique identifier for waste inventory.[1] |
| Formula | C₆H₁₄ClNO₃ | Organic salt; suitable for fuel blending/incineration. |
| Solubility | High (Water) | Risk: High mobility in water systems. Action: Prevent drain entry. |
| Stability | Hygroscopic | Store waste in tightly sealed containers to prevent clumping/degradation. |
| Hazards (GHS) | Caution: Substance not fully tested.[2][3] Treat as Irritant (H315, H319) and Harmful (H302) .[1] | Requires standard PPE (Gloves, Goggles, Lab Coat).[1] |
Pre-Disposal Assessment
Before disposal, characterize the waste stream to determine the correct regulatory pathway.[1]
-
Is it mixed with other chemicals?
-
Waste Code Assignment (RCRA - USA):
-
Since L-Acosamine HCl is not explicitly listed, it does not automatically carry a P or U code.[1]
-
Recommendation: Label as "Non-RCRA Regulated Chemical Waste" but mandate Destruction via Incineration .
-
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Powder or contaminated solids)
Applicability: Expired stock, spill cleanup debris, contaminated weighing boats.[1]
-
Collection: Transfer solid waste into a wide-mouth HDPE (High-Density Polyethylene) waste container.
-
Why HDPE? It is chemically resistant and impact-tolerant.[1]
-
-
Labeling: Affix a hazardous waste tag immediately.
-
Constituents: "L-Acosamine Hydrochloride (100%)"[1]
-
Hazard Checkbox: Select "Toxic" and "Irritant" (Precautionary).
-
-
Storage: Keep container closed and stored in a cool, dry chemical waste satellite accumulation area (SAA).
-
Final Disposal: Hand over to EHS/Waste Vendor for High-Temperature Incineration .
Protocol B: Aqueous/Liquid Waste (Solutions)
Applicability: Reaction mixtures, mother liquors, dissolved stock.[1]
-
Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) or reactive metals.
-
pH Check: Ensure pH is between 5 and 9. If highly acidic (due to HCl hydrolysis), neutralize cautiously with Sodium Bicarbonate before adding to the general organic waste stream (if permitted) or keep as a separate acidic stream.[1]
-
Container: Use a standard solvent waste carboy (HDPE or Glass).
-
Labeling:
-
Constituents: "Water (XX%), L-Acosamine HCl (
-
Hazard: "Irritant".
-
-
Final Disposal: Fuel Blending or Incineration .
Protocol C: Empty Containers
-
Triple Rinse: Rinse the empty bottle three times with a small volume of water or solvent.
-
Rinsate Management: Collect all three rinses and dispose of them as Liquid Waste (Protocol B). Do not pour rinsate down the sink.
-
Defacing: Cross out the original label. Mark as "EMPTY".
-
Disposal: Place the triple-rinsed, defaced container in the recycling or regular trash, depending on facility policy for glass/plastic.
Visualizations
Figure 1: Disposal Decision Logic Tree
This workflow ensures the correct classification and routing of L-Acosamine waste.[1]
Caption: Decision matrix for segregating and routing L-Acosamine Hydrochloride waste streams to ensure thermal destruction.
Figure 2: Spill Response Workflow
Immediate actions to take in the event of an accidental release.
Caption: Operational workflow for containing and cleaning minor laboratory spills of L-Acosamine Hydrochloride.
Regulatory Compliance & Scientific Rationale
-
RCRA Status: L-Acosamine Hydrochloride is not listed on the EPA's P-list (acutely hazardous) or U-list (toxic).[1] However, under 40 CFR 262.11 , the generator must determine if the waste exhibits hazardous characteristics.[1]
-
Scientific Rationale for Incineration: As an amino sugar used in antibiotic synthesis, the compound may possess biological activity.[1] Incineration guarantees the breakdown of the glycosidic structure and the amine hydrochloride moiety, preventing any potential ecotoxicological effects that might occur in wastewater treatment plants (which are often not designed to filter specific pharmaceutical intermediates).[1]
-
Incompatibility Warning: Avoid mixing with Strong Oxidizing Agents (e.g., permanganates, nitrates).[1] The amine group can react to form nitrogen oxides (NOx), and the carbohydrate backbone provides fuel for exothermic reactions.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 46780080, L-Acosamine Hydrochloride.[1] Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][1]
Sources
Personal protective equipment for handling L-Acosamine Hydrochloride
Executive Safety Summary
L-Acosamine Hydrochloride is the hydrochloride salt of the amino sugar L-Acosamine (3-amino-2,3,6-trideoxy-L-arabino-hexose).[1][2] It is a critical carbohydrate moiety found in anthracycline antibiotics, such as Aclarubicin (Aclacinomycin A).[2]
Crucial Distinction: Do not confuse this compound with Lacosamide (Vimpat), an antiepileptic functionalized amino acid.[1][2] While L-Acosamine HCl itself is a synthetic intermediate, its role as a precursor to cytotoxic anthracyclines mandates that it be handled with Occupational Exposure Band (OEB) 2/3 protocols under the "Precautionary Principle" until specific toxicology data proves otherwise.[2]
Quick-Reference Safety Matrix
| Parameter | Specification |
| Physical State | White to off-white crystalline powder (Hygroscopic) |
| Primary Hazard | Inhalation of dust; Ocular/Respiratory Irritation (HCl salt) |
| Containment Level | Level 2 (Fume Hood/Balance Enclosure required) |
| Min.[1][2] PPE | Nitrile Gloves (Double), Safety Goggles, N95/P100 (if outside hood), Lab Coat |
| Incompatibility | Strong oxidizing agents, strong bases (liberates free amine) |
| Disposal | High-temperature incineration (Pharma waste stream) |
Hazard Assessment & Risk Logic
As a Senior Scientist, I must emphasize that the absence of a specific LD50 value for a research intermediate is not evidence of safety. We apply the ALARA (As Low As Reasonably Achievable) principle.
The "Salt Factor"
As a hydrochloride salt, this compound will likely exhibit:
-
Hygroscopicity: It will absorb atmospheric moisture, causing clumping.[1][2] This increases the risk of spills during "chipping" or breaking up hardened solids.[2]
-
Acidity: Upon contact with mucous membranes (eyes, lungs), the hydrolysis of the HCl moiety can cause immediate irritation or chemical burns.[2]
-
Static Charge: Dry amino sugar salts are prone to static buildup, leading to "flying powder" during weighing, significantly increasing inhalation risk.[2]
Biological Activity
While the sugar moiety itself may lack the DNA-intercalating properties of the final anthracycline drug, amino sugars are bioactive.[2] Inhalation can trigger sensitization.[1][2]
Personal Protective Equipment (PPE) Standards
The following PPE matrix is designed to create a redundant barrier system.
PPE Selection Guide[1][3]
| Protection Zone | Standard Operation (< 1g) | High-Volume / High-Dust (> 1g) | Technical Rationale |
| Respiratory | Fume Hood (Sash @ 18") | PAPR or N95 + Fume Hood | Prevents inhalation of fine salt particulates.[1][2] |
| Ocular | Chemical Splash Goggles | Face Shield + Goggles | Goggles seal against dust; glasses do not.[2] |
| Dermal (Hand) | Nitrile (Min 5 mil) | Double Nitrile (Outer: 8 mil) | Double gloving allows outer glove removal if contaminated without exposing skin.[1][2] |
| Dermal (Body) | Lab Coat (Buttoned) | Tyvek® Sleeve Covers + Coat | Wrist gaps are the #1 exposure point during weighing.[2] |
PPE Decision Logic (Visualization)
Figure 1: Decision logic for scaling PPE based on operational quantity and risk profile.
Operational Protocol: Weighing & Solubilization
The highest risk of exposure occurs during the transfer of the solid powder.
Pre-Operational Setup
-
Static Control: Place an ionizing bar or anti-static gun near the balance.[1][2] L-Acosamine HCl is prone to static flight.[1][2]
-
Solvent Prep: Have your solvent (e.g., Methanol, Water) pre-measured.[2] Do not pour solvent onto the powder; add powder to the solvent to prevent "puffing."
Step-by-Step Weighing Workflow
-
Don PPE: Put on lab coat, goggles, and double nitrile gloves.[2]
-
Inspect Area: Ensure Fume Hood velocity is 80–100 fpm.
-
Tare: Place weighing boat on balance inside the hood.
-
Transfer:
-
Seal: Close the stock container immediately after transfer.
-
Decon: Wipe the exterior of the stock container with a damp Kimwipe (methanol/water) before returning it to storage.[2]
-
Doffing: Remove outer gloves inside the hood and dispose of them as solid chemical waste.
Handling Spills[1]
-
Dry Spill: Do not sweep (creates dust).[1][2] Cover with wet paper towels (water) to solubilize the salt, then wipe up.[2]
-
Wet Spill: Absorb with vermiculite or standard absorbent pads.[1]
Waste Disposal & Deactivation[4]
Regulatory compliance requires strict segregation of pharmaceutical intermediates.[1][2]
| Waste Stream | Classification | Disposal Method |
| Solid Waste | Hazardous Chemical Waste | High-Temp Incineration |
| Liquid Waste | Organic/Aqueous Mixture | Fuel Blending or Incineration |
| Sharps/Glass | Contaminated Sharps | Hard-walled container -> Incineration |
Deactivation Protocol: For surface cleaning, L-Acosamine HCl is water-soluble.[1][2]
Scientific Context & Pathway Visualization[1]
Understanding why we handle this carefully: L-Acosamine is a precursor to Aclarubicin , a potent inhibitor of RNA synthesis.[1][2]
Figure 2: The synthetic pathway illustrates that while the precursor (L-Acosamine) is less toxic than the final product, it belongs to a cytotoxic supply chain.[2]
References
-
National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2][3] [Link]
-
OSHA. (2024).[1][2] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).[2] U.S. Department of Labor.[1][2] [Link][1][2]
-
PubChem. (n.d.).[1][2][4] L-Acosamine Hydrochloride (Compound Summary). National Library of Medicine.[2][5] [Link][1][2]
-
SafeBridge Consultants. (2002).[1][2] Occupational Health Guidelines for the Management of Potent Compounds. (Industry Standard Reference for OEB Classification).[1][2]
Sources
- 1. cellagentech.com [cellagentech.com]
- 2. Lacosamide | 175481-36-4 [chemicalbook.com]
- 3. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 4. L-Acosamine Hydrochloride | C6H14ClNO3 | CID 46780080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemdmart.com [chemdmart.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
